Technical Documentation Center

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
  • CAS: 890662-14-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

An In-Depth Technical Guide to N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide: Structure, Synthesis, and Reactivity Executive Summary N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a versatile bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide: Structure, Synthesis, and Reactivity

Executive Summary

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a versatile bifunctional organic compound featuring a sulfonamide core and a reactive epoxide (oxirane) ring. This unique combination makes it a valuable intermediate in synthetic organic chemistry and a key building block in the development of novel bioactive molecules and pharmaceutical agents.[1] The sulfonamide group provides a stable, electron-withdrawing scaffold, while the strained three-membered epoxide ring serves as a potent electrophilic site for a wide array of nucleophilic addition reactions. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic methodology, and its characteristic reactivity, tailored for researchers and professionals in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and physical characteristics. N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, identified by the CAS Number 890662-14-3, is a white to off-white crystalline solid under standard conditions.[1]

Chemical Structure

The molecule's architecture consists of a central nitrogen atom covalently bonded to three distinct moieties: a p-toluenesulfonyl group (tosyl group), a methyl group, and a glycidyl (oxiran-2-ylmethyl) group. This structure imparts a combination of stability from the aromatic sulfonamide and high reactivity from the epoxide ring.

Caption: Chemical Structure of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental planning, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 890662-14-3[1]
Molecular Formula C₁₁H₁₅NO₃S[1]
Molecular Weight 241.31 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 98-102 °C[1]
Density 1.22 g/cm³[1]
Solubility Soluble in organic solvents, slightly soluble in water[1]
Purity >98% (Technical / Laboratory Grade)[1]
Storage Store in a cool, dry place in a tightly closed container[1]

Synthesis and Mechanistic Considerations

The synthesis of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is efficiently achieved via a two-step sequence starting from the commercially available N,4-dimethylbenzenesulfonamide. This approach ensures high yields and purity by separating the N-alkylation and epoxidation steps, preventing undesirable side reactions associated with direct glycidylation using reagents like epichlorohydrin. A similar strategy has been successfully employed for related bis-epoxide sulfonamides.[2]

Synthetic Workflow

The logical flow of the synthesis involves first introducing the allyl group, a stable precursor to the epoxide, followed by its selective oxidation.

G cluster_0 Step 1: N-Allylation cluster_1 Step 2: Epoxidation start N,4-Dimethylbenzenesulfonamide reagent1 Allyl Bromide Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagent1 1. Deprotonation product1 Intermediate: N-allyl-N,4-dimethylbenzenesulfonamide reagent1->product1 2. SN2 Attack reagent2 Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., DCM) product1->reagent2 3. Electrophilic Attack final_product Final Product: N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide reagent2->final_product 4. Ring Formation

Caption: Two-step synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established methodologies for N-alkylation of sulfonamides and subsequent Prilezhaev epoxidation.[2]

Step 1: Synthesis of N-allyl-N,4-dimethylbenzenesulfonamide

  • Reaction Setup: To a solution of N,4-dimethylbenzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of sulfonamide), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base.

  • Addition of Alkylating Agent: Add allyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

    • Causality: The basic K₂CO₃ deprotonates the sulfonamide nitrogen, generating a nucleophilic anion. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting the nucleophilic attack on the electrophilic allyl bromide.

  • Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-allyl-N,4-dimethylbenzenesulfonamide, which can be purified by column chromatography if necessary.

Step 2: Synthesis of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

  • Reaction Setup: Dissolve the N-allyl-N,4-dimethylbenzenesulfonamide (1.0 eq) from Step 1 in a suitable chlorinated solvent such as dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.3 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • Causality: The Prilezhaev reaction is a classic method for epoxidation. The peroxy acid acts as an electrophilic oxygen donor, reacting with the nucleophilic alkene (the allyl group's double bond) in a concerted mechanism to form the stable three-membered oxirane ring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, wash it sequentially with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is paramount. The following spectroscopic signatures are expected based on the compound's structure and data from analogous molecules.[3][4]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two doublets in the ~7.3-7.8 ppm region, characteristic of a para-substituted benzene ring. - Tosyl Methyl Protons: A singlet at ~2.4 ppm (3H). - N-Methyl Protons: A singlet at ~2.8 ppm (3H). - Oxirane Ring Protons: Complex multiplets in the ~2.6-3.2 ppm region (3H total for -CH- and -CH₂- of the epoxide). - N-CH₂ Protons: A multiplet (likely a doublet of doublets) around ~3.0-3.5 ppm (2H).
¹³C NMR - Aromatic Carbons: Signals in the ~127-144 ppm range. - Tosyl Methyl Carbon: Signal at ~21.5 ppm. - N-Methyl Carbon: Signal at ~36 ppm. - Oxirane Ring Carbons: Signals for the -CH- and -CH₂- of the epoxide ring at ~45 ppm and ~51 ppm, respectively. - N-CH₂ Carbon: Signal at ~53 ppm.
Mass Spec (ESI-MS) - [M+H]⁺: Expected at m/z 242.08. - [M+Na]⁺: Expected at m/z 264.06.
FT-IR - Sulfonyl Group (S=O): Strong asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. - Epoxide Ring: Characteristic C-O stretching bands around 1250 cm⁻¹ and 840 cm⁻¹.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems directly from the high reactivity of the epoxide ring. The ring strain and the polarization of the C-O bonds make the carbon atoms of the oxirane highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

Nucleophilic Ring-Opening

This is the cornerstone reaction of this intermediate. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the opening of the three-membered ring and the formation of a β-substituted alcohol. The regioselectivity of the attack (at the less substituted carbon) is generally favored under neutral or basic conditions.

Caption: General scheme for nucleophilic ring-opening of the epoxide.

  • Expert Insight: The choice of nucleophile dictates the final product. Using primary or secondary amines yields amino alcohols, alcohols or phenols yield ether-alcohols, and thiols produce thioether-alcohols. This versatility allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate, which is a powerful strategy in modern drug discovery.[5][6]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related sulfonamides and epoxides provide a strong basis for safe handling procedures.[7][8][9][10]

  • Hazard Identification: Expected to be harmful if swallowed or in contact with skin.[11] Causes skin and serious eye irritation.[9][10] As an epoxide, it is a potential alkylating agent and should be handled with care to avoid sensitization.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[7]

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide stands out as a highly functionalized and synthetically valuable building block. Its well-defined structure, accessible synthesis, and predictable reactivity profile make it an asset for chemists in both academic and industrial research. The ability of its epoxide moiety to undergo clean and efficient ring-opening reactions provides a reliable pathway to a multitude of more complex molecules, positioning it as a key intermediate in the synthesis of targeted libraries for pharmaceutical and materials science applications.

References

  • N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division. Tradeindia. [Link]

  • Synthesis via cyclodextrin mediated N-alkylation i. Beilstein Journals. [Link]

  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. ResearchGate. [Link]

  • N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. PubChem. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]

  • Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. PubMed. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. [Link]

Sources

Exploratory

mechanism of action for N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide derivatives

An In-Depth Technical Guide to the Mechanism of Action for N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract N,4-dimethyl-N-(oxiran-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide and its derivatives represent a compelling class of compounds for targeted therapeutic development. This guide elucidates the proposed mechanism of action, which is predicated on the synergistic interplay between the benzenesulfonamide scaffold and a reactive oxirane ring. The benzenesulfonamide moiety is a well-established pharmacophore known to target a range of enzymes, most notably metalloenzymes, by coordinating with their metal cofactors.[1] The appended oxirane (epoxide) functionality introduces the potential for covalent modification of target proteins, leading to irreversible inhibition. This dual-functionality suggests that these derivatives could act as highly potent and specific enzyme inhibitors. This document will delve into the molecular underpinnings of this proposed mechanism, outline experimental methodologies for its validation, and explore the potential therapeutic implications.

Introduction: A Tale of Two Moieties

The unique pharmacological profile of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide derivatives arises from the combination of two key structural features: the benzenesulfonamide core and the oxiran-2-ylmethyl side chain.

  • The Benzenesulfonamide Scaffold: This versatile pharmacophore is the foundation for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its efficacy often stems from the ability of the sulfonamide group (-SO₂NH₂) to act as a zinc-binding group, enabling the targeting of zinc-containing metalloenzymes.[1]

  • The Oxirane Ring (Epoxide): The presence of a strained three-membered epoxide ring confers significant chemical reactivity. This electrophilic moiety can undergo nucleophilic attack by amino acid residues such as cysteine, histidine, or aspartate within a protein's active site, leading to the formation of a stable covalent bond. This covalent modification can result in irreversible enzyme inhibition.

The strategic combination of these two moieties suggests a "guided missile" approach to drug action. The benzenesulfonamide group can provide initial binding affinity and selectivity for a target enzyme, while the oxirane ring delivers the "warhead" for permanent inactivation.

Proposed Mechanism of Action: A Two-Step Inhibition Model

The primary proposed is the irreversible inhibition of specific target enzymes through a two-step process:

  • Initial Reversible Binding: The benzenesulfonamide portion of the molecule initially binds to the active site of the target enzyme. For metalloenzymes, this is often facilitated by the coordination of the sulfonamide group with the active site metal ion (e.g., Zn²⁺). This initial binding is reversible and is governed by non-covalent interactions such as hydrogen bonding, and hydrophobic interactions.

  • Covalent Modification and Irreversible Inhibition: Following the initial binding, the electrophilic oxirane ring is positioned in close proximity to a nucleophilic amino acid residue within the active site. The nucleophile then attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a stable covalent adduct. This covalent modification permanently alters the enzyme's structure and function, resulting in irreversible inhibition.

A key potential target for this class of compounds is soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxy-fatty acids (EETs).[2][3] Inhibition of sEH increases the bioavailability of EETs, making it a promising strategy for treating cardiovascular diseases and inflammation.[3] Notably, sulfonamide-containing compounds have been identified as inhibitors of sEH.[4] The presence of the oxirane ring in the N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide structure strongly suggests that these derivatives could act as potent, irreversible inhibitors of sEH.

Another significant class of potential targets are the carbonic anhydrases (CAs) . CAs are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[1][5] Benzenesulfonamides are classic inhibitors of CAs.[1][6] The addition of the reactive oxirane could lead to the development of highly specific and long-acting CA inhibitors.

Visualizing the Mechanism

The following diagrams illustrate the proposed mechanism of action and the relevant signaling pathway.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Derivative N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Derivative Binding Initial Non-covalent Binding Derivative->Binding Enzyme Target Enzyme (e.g., sEH, CA) Enzyme->Binding Covalent_Bond Covalent Bond Formation (Oxirane Ring Opening) Binding->Covalent_Bond Nucleophilic Attack Inactivated_Enzyme Irreversibly Inhibited Enzyme Covalent_Bond->Inactivated_Enzyme

Caption: Proposed two-step mechanism of enzyme inhibition.

G cluster_pathway Soluble Epoxide Hydrolase (sEH) Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Derivative N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Derivative Derivative->sEH Inhibition

Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway.

Experimental Validation: A Roadmap for Researchers

To validate the proposed mechanism of action, a series of biochemical and cell-based assays are recommended.

Biochemical Assays for Target Engagement and Inhibition Kinetics

Objective: To determine if the derivatives directly bind to and inhibit the target enzyme and to characterize the nature of this inhibition.

Protocol: Enzyme Inhibition Assay (e.g., for sEH)

  • Reagents and Materials:

    • Recombinant human sEH

    • Fluorogenic substrate for sEH (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

    • N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide derivatives (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well microplates (black, clear bottom)

    • Fluorescence plate reader

  • Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. Add the recombinant sEH enzyme to the wells of the microplate. c. Add the test compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) to allow for binding and potential covalent modification. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. f. Calculate the initial reaction velocities and determine the IC₅₀ values for each compound.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To investigate the mechanism of inhibition (reversible vs. irreversible), perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture and measure the enzyme activity over time. A lack of recovery of enzyme activity suggests irreversible inhibition.

Mass Spectrometry for Covalent Adduct Identification

Objective: To confirm the formation of a covalent bond between the inhibitor and the target enzyme.

Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation: a. Incubate the target enzyme with an excess of the N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide derivative. b. As a control, incubate the enzyme with the vehicle (DMSO). c. Remove the excess, unbound inhibitor using a desalting column.

  • Mass Spectrometry Analysis: a. Analyze the treated and control enzyme samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF). b. Compare the molecular weight of the treated enzyme with the control. An increase in mass corresponding to the molecular weight of the inhibitor would confirm covalent modification.

  • Peptide Mapping (for identifying the site of modification): a. Digest the modified protein with a protease (e.g., trypsin). b. Analyze the resulting peptide fragments by LC-MS/MS. c. Identify the peptide fragment with the mass shift and use MS/MS fragmentation data to pinpoint the specific amino acid residue that has been modified.

Cellular Assays for Pharmacological Effects

Objective: To assess the biological consequences of target inhibition in a cellular context.

Protocol: Cellular Assay for sEH Inhibition

  • Cell Culture:

    • Use a relevant cell line that expresses sEH (e.g., human endothelial cells).

  • Treatment: a. Treat the cells with varying concentrations of the N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide derivatives. b. Include appropriate controls (vehicle and a known sEH inhibitor).

  • Measurement of EETs and DHETs: a. After the treatment period, lyse the cells and extract the lipids. b. Quantify the levels of EETs and their corresponding diols (DHETs) using LC-MS/MS.

  • Data Analysis:

    • An increase in the EETs/DHETs ratio in treated cells compared to control cells would indicate cellular sEH inhibition.

Summary of Quantitative Data

The following table provides a hypothetical summary of the kind of quantitative data that would be generated from the experimental validation process.

CompoundTarget EnzymeIC₅₀ (nM)Inhibition TypeMass Shift (Da)Cellular EET/DHET Ratio (Fold Change)
Derivative AsEH15.2Irreversible+241.35.8
Derivative BsEH89.7ReversibleN/A2.1
Derivative CCA-IX45.3Irreversible+241.3N/A

Conclusion and Future Directions

The N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide scaffold represents a promising platform for the design of potent and selective enzyme inhibitors. The proposed dual mechanism of action, involving initial binding directed by the benzenesulfonamide moiety followed by irreversible covalent modification by the oxirane ring, offers a compelling strategy for achieving long-lasting therapeutic effects. The experimental workflows detailed in this guide provide a clear path for validating this mechanism and for identifying lead candidates for further development. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on in vivo studies to evaluate the therapeutic potential of these derivatives in relevant disease models.

References

  • National Institutes of Health. (2024, June 9). SULFONAMIDE DERIVATIVES AND THEIR USE AS SOLUBLE EPOXIDE HYDROLASE INHIBITORS. NIH Technology Transfer. Retrieved from [Link]

  • Barysev, A., et al. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Retrieved from [Link]

  • Hasan, S. M. R., et al. (n.d.). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PMC. Retrieved from [Link]

  • Akocak, S., et al. (2020, July 21). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed. Retrieved from [Link]

  • Morisseau, C., & Hammock, B. D. (n.d.). Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides. PMC. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide. Tradeindia. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,5-dimethoxyanilino)-N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

  • Wang, W., et al. (n.d.). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022, March 28). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. PMC. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide. Retrieved from [Link]

  • Nocentini, A., et al. (2023, August 1). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Publications. Retrieved from [Link]

  • Gowda, B. T., et al. (n.d.). 4-Methyl-N-(2-methylbenzoyl)benzenesulfonamide. PMC. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-phenyl- (CAS 599-62-2). Retrieved from [Link]

  • Tiekink, E. R. T. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide. PMC. Retrieved from [Link]

  • Nocentini, A., et al. (2020, June 10). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Retrieved from [Link]

  • Kelebekli, L. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Retrieved from [Link]

  • Badawi, W. A., et al. (2023, April 20). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Taylor & Francis Online. Retrieved from [Link]

  • Islam, A., et al. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. Retrieved from [Link]

  • Puxeddu, M., et al. (2026, February 25). 4-(5-Chloro-3-(3,4,5-trimethoxybenzoyl)-1H-indol-1-yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β-Catenin Signaling Pathway, and P-Glycoprotein. PMC. Retrieved from [Link]

  • Staliński, K., et al. (2022, June 21). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

Foundational

solubility profile of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in Organic Solvents Introduction N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Solubility Profile of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in Organic Solvents

Introduction

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a molecule of interest in organic synthesis and medicinal chemistry, featuring a reactive epoxide ring and a sulfonamide group. Understanding its solubility profile in various organic solvents is a critical first step in the design of synthetic routes, purification strategies (such as crystallization), and formulation development. A comprehensive solubility profile provides essential data for predicting reaction kinetics, optimizing yields, and ensuring the stability of the compound in solution.

This guide provides a robust framework for researchers, scientists, and drug development professionals to experimentally determine and interpret the solubility of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide. We will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step experimental protocol, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and grounded in established scientific principles.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is governed by its physicochemical properties and its interactions with the solvent. For N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, the key structural features are:

  • The Sulfonamide Group (-SO₂N(CH₃)-): This is a polar group capable of acting as a hydrogen bond acceptor.

  • The Aromatic Ring (benzenesulfonamide): This bulky, non-polar group will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • The Epoxide Ring (oxiran-2-ylmethyl): This is a polar, strained ring system that can act as a hydrogen bond acceptor.

  • The N,4-dimethyl Substitution: These methyl groups add to the non-polar character of the molecule.

Based on this structure, we can predict the following solubility trends:

  • High solubility is expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol, methanol) that can interact with the polar sulfonamide and epoxide groups.

  • Moderate solubility may be observed in non-polar aromatic solvents (e.g., toluene) due to the presence of the benzene ring.

  • Low solubility is anticipated in non-polar aliphatic solvents (e.g., hexane, heptane) as the overall polarity of the molecule will likely be too high for significant miscibility.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Workflow

Below is a detailed protocol for determining the solubility of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing prep1 Select a diverse range of organic solvents prep2 Add excess N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide to vials prep1->prep2 prep3 Add a known volume of each solvent to the vials prep2->prep3 equil1 Place vials in an isothermal shaker bath prep3->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72 hours) equil1->equil2 sample1 Allow solids to settle post-equilibration equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) sample2->sample3 sample4 Dilute the filtered sample with a suitable mobile phase sample3->sample4 sample5 Analyze the sample concentration using a validated analytical method (e.g., HPLC) sample4->sample5 data1 Calculate the solubility from the measured concentration and dilution factor sample5->data1 data2 Repeat for each solvent and temperature data1->data2

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Solvent Selection: Choose a range of organic solvents with varying polarities and hydrogen bonding capabilities. A suggested set includes:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)

    • Non-polar Aromatic: Toluene

    • Non-polar Aliphatic: Heptane, Cyclohexane

  • Sample Preparation:

    • Accurately weigh an excess amount of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide into glass vials. "Excess" means enough solid should remain at the end of the experiment to ensure a saturated solution was achieved.

    • Add a precise volume of the selected solvent to each vial.

  • Equilibration:

    • Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium (e.g., by taking samples at 24, 48, and 72 hours).

  • Sampling and Analysis:

    • Once equilibrium is reached, cease agitation and allow the vials to stand in the isothermal bath for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method).

    • Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared.

  • Data Calculation:

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula:

      • S = (Measured Concentration × Dilution Factor)

Factors Influencing Solubility

The solubility of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a result of the interplay between its properties and those of the solvent.

G solute Solute Properties (N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) polarity_solute Polarity (Sulfonamide, Epoxide) solute->polarity_solute h_bond_solute H-Bond Acceptor solute->h_bond_solute non_polar_solute Non-polar Character (Aromatic Ring, Methyl Groups) solute->non_polar_solute solubility Solubility polarity_solute->solubility h_bond_solute->solubility non_polar_solute->solubility solvent Solvent Properties polarity_solvent Polarity solvent->polarity_solvent h_bond_solvent H-Bond Donor/Acceptor solvent->h_bond_solvent dielectric Dielectric Constant solvent->dielectric polarity_solvent->solubility h_bond_solvent->solubility dielectric->solubility

Caption: Interplay of solute and solvent properties governing solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Solvent ClassSolventPolarity IndexSolubility at 25°C (mg/mL)
Polar Protic Methanol5.1Experimental Value
Ethanol4.3Experimental Value
Polar Aprotic Acetone5.1Experimental Value
Acetonitrile5.8Experimental Value
Ethyl Acetate4.4Experimental Value
THF4.0Experimental Value
Non-polar Aromatic Toluene2.4Experimental Value
Non-polar Aliphatic Heptane0.1Experimental Value
Cyclohexane0.2Experimental Value

Polarity Index values are approximate and can vary slightly depending on the scale used.

Interpretation:

  • "Like Dissolves Like": The results should be analyzed in the context of this principle. High solubility in polar solvents would confirm the dominant role of the sulfonamide and epoxide groups in the dissolution process.

  • Impact of Hydrogen Bonding: Compare the solubility in polar aprotic solvents (e.g., acetone) versus polar protic solvents (e.g., ethanol). Higher solubility in protic solvents may indicate that hydrogen bonding between the solvent and the solute's hydrogen bond acceptors is a significant driving force for dissolution.

  • Influence of Non-Polar Regions: The solubility in toluene will highlight the contribution of the aromatic ring to the overall solubility profile.

Conclusion

A thorough understanding of the solubility profile of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is paramount for its effective use in research and development. The experimental framework provided in this guide, based on the reliable shake-flask method, offers a systematic approach to generating this crucial data. By correlating the empirical solubility values with the physicochemical properties of both the solute and the solvents, researchers can make informed decisions regarding reaction conditions, purification techniques, and formulation strategies, ultimately accelerating the development timeline.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-441. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

Exploratory

Preliminary Toxicology and Cytotoxicity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

An In-Depth Technical Guide: Foreword: A Proactive Approach to Chemical Safety In the landscape of drug discovery and chemical development, the introduction of novel molecular entities necessitates a rigorous and early a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical development, the introduction of novel molecular entities necessitates a rigorous and early assessment of their toxicological profile. This guide addresses the preliminary toxicological and cytotoxic evaluation of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, a compound featuring two key functional groups of toxicological interest: a sulfonamide moiety and a reactive epoxide ring. The sulfonamide group is a well-established pharmacophore, but it is also associated with idiosyncratic drug reactions. The epoxide ring, a strained three-membered ether, is an electrophilic species capable of reacting with cellular nucleophiles like DNA and proteins, a mechanism often underlying cytotoxicity and genotoxicity.[1][2]

This document is structured not as a rigid protocol, but as a logical, field-proven workflow. As a Senior Application Scientist, my objective is to move beyond mere procedural steps and delve into the causality behind experimental choices. We will explore how to build a self-validating toxicological profile, starting with cost-effective, high-throughput in vitro assays to establish a foundational understanding of the compound's interaction with biological systems, and culminating in a rationale for preliminary in vivo assessment. This guide is intended for researchers, scientists, and drug development professionals dedicated to making data-driven decisions in the early stages of chemical safety evaluation.

Section 1: Foundational In Vitro Cytotoxicity Assessment

The initial step in any toxicological screen is to determine the concentration range at which a compound elicits a direct toxic effect on living cells. This is fundamental for several reasons: it establishes a baseline for potency, informs dose selection for subsequent, more complex assays (like genotoxicity), and can provide initial mechanistic clues.[3]

The Principle of Cellular Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing. Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.[4] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[4] A reduction in this signal in treated cells compared to untreated controls indicates cytotoxicity.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis cell_seed 1. Seed Cells (e.g., HepG2) in 96-well plates incubate_attach 2. Incubate Overnight (Allow cell attachment) cell_seed->incubate_attach compound_prep 3. Prepare Serial Dilutions of Test Compound incubate_attach->compound_prep add_compound 4. Treat Cells with compound dilutions compound_prep->add_compound incubate_exposure 5. Incubate for 24-72h add_compound->incubate_exposure add_mtt 6. Add MTT Reagent (0.5 mg/mL final conc.) incubate_exposure->add_mtt incubate_mtt 7. Incubate for 4h (Formazan formation) add_mtt->incubate_mtt solubilize 8. Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize shake 9. Shake Plate (Dissolve formazan crystals) solubilize->shake read_abs 10. Read Absorbance (OD 570 nm) shake->read_abs calc_viability 11. Calculate % Viability vs. Vehicle Control read_abs->calc_viability plot_curve 12. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 13. Determine IC50 Value plot_curve->calc_ic50 GSH_Depletion Compound N,4-dimethyl-N- (oxiran-2-ylmethyl)benzenesulfonamide (Contains Epoxide) Conjugate GSH-Compound Conjugate Compound->Conjugate Reacts with GSH Glutathione (GSH) (Cellular Nucleophile) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Catalyzes Depletion Depletion of Cellular GSH Pool Conjugate->Depletion Leads to OxidativeStress Increased Oxidative Stress Depletion->OxidativeStress Cytotoxicity Cellular Damage & Cytotoxicity OxidativeStress->Cytotoxicity

Caption: Proposed mechanism of cytotoxicity via glutathione (GSH) depletion.

Detailed Protocol: Glutathione Depletion Assay

This protocol is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product (TNB) that can be measured at 405-412 nm.

  • Cell Culture and Treatment: Seed and treat cells with N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide for a shorter duration (e.g., 2-6 hours) at concentrations around the IC50 value determined from the MTT assay.

  • Cell Lysis: After treatment, wash the cells with cold PBS. Lyse the cells using a suitable buffer (e.g., buffer containing 5% metaphosphoric acid to precipitate proteins and stabilize GSH). [5]3. Sample Preparation: Centrifuge the cell lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the protein precipitate. [5]Carefully collect the supernatant, which contains the cellular GSH.

  • Assay Reaction: In a 96-well plate, add a portion of the supernatant. Add the assay reagents, including DTNB and glutathione reductase.

  • Initiate Reaction: Add NADPH to each well to start the reaction. Glutathione reductase will recycle oxidized glutathione (GSSG) back to GSH, which then reacts with DTNB. [6]6. Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 15-20 seconds) for several minutes using a microplate reader. [6]7. Data Analysis: The rate of TNB formation (change in absorbance over time) is directly proportional to the total glutathione concentration in the sample. Compare the rates of treated samples to the vehicle control to determine the percentage of GSH depletion.

Section 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can damage genetic material (DNA), potentially leading to mutations and carcinogenesis. [3]For a compound containing a DNA-reactive epoxide moiety, this assessment is non-negotiable. A standard battery includes a bacterial gene mutation assay and a mammalian cell chromosomal damage assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and regulatory-accepted method for identifying substances that can cause gene mutations. [7][8]It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium. [8]A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Causality Note: The inclusion of a liver homogenate fraction (S9 mix) is crucial. [7]Many compounds are not directly mutagenic but are converted to mutagenic metabolites by metabolic enzymes in the liver. The S9 mix mimics this mammalian metabolic activation, making the assay more predictive of in vivo effects. [7][9]

Experimental Workflow: Ames Test (Plate Incorporation Method)

Ames_Test_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Plating cluster_incubation Phase 3: Incubation cluster_analysis Phase 4: Analysis culture 1. Grow Overnight Culture (e.g., S. typhimurium TA100) mix 4. Mix in Test Tube: - Molten Top Agar - Bacterial Culture - Compound - S9 Mix or Buffer culture->mix compound_prep 2. Prepare Compound Dilutions compound_prep->mix s9_prep 3. Prepare S9 Mix (for +S9 condition) s9_prep->mix pour 5. Pour Mixture onto Minimal Glucose Agar Plate mix->pour solidify 6. Allow Top Agar to Solidify pour->solidify incubate 7. Incubate Plates (37°C for 48-72h) solidify->incubate count 8. Count Revertant Colonies incubate->count analyze 9. Analyze Data: - Compare to Negative Control - Assess Dose-Response - Check for Cytotoxicity count->analyze conclusion 10. Determine Mutagenic Potential analyze->conclusion

Caption: Workflow for the Ames bacterial reverse mutation assay.

Detailed Protocol: Ames Test
  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) in nutrient broth. [8][10]2. Test Mixture Preparation: In separate sterile tubes for each concentration and control, add the following in order:

    • 0.1 mL of the test compound dilution.

    • 0.1 mL of the overnight bacterial culture.

    • 0.5 mL of S9 mix (for metabolic activation) or sterile phosphate buffer (for no activation). [8]3. Top Agar Addition: Add 2.0 mL of molten top agar (kept at 45°C), which contains a trace amount of histidine and biotin to allow for a few initial cell divisions, to each tube. [8]4. Plating: Briefly vortex the tube and immediately pour the contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution. [8]5. Incubation: Allow the top agar to solidify, then invert the plates and incubate them in the dark at 37°C for 48-72 hours. [8]6. Colony Counting: After incubation, count the number of visible revertant colonies on each plate.

  • Data Analysis: A positive response is typically defined as a reproducible, dose-related increase in the number of revertant colonies that is at least two-fold higher than the mean of the negative (vehicle) control. [8]

In Vitro Mammalian Micronucleus Assay

While the Ames test is excellent for detecting gene mutations, it doesn't detect chromosomal damage. The in vitro micronucleus assay fills this gap by assessing the genotoxic potential in mammalian cells. [11]This assay identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). Damage to chromosomes can result in the formation of small, separate nuclei called micronuclei during cell division.

Causality Note: The assay is typically performed using a cytokinesis block method, often with cytochalasin B. [12]This agent inhibits the final stage of cell division (cytokinesis) but allows nuclear division to proceed, resulting in binucleated cells. Scoring for micronuclei is confined to these binucleated cells, which provides a self-validating system ensuring that only cells that have undergone division in the presence of the test compound are analyzed. [12]

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) and treat with at least three concentrations of the test compound, selected based on cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). [11]Treatment is performed with and without S9 metabolic activation.

  • Cytokinesis Block: After a short exposure (3-6 hours), wash the cells and add fresh medium containing cytochalasin B. For extended treatments (without S9), cytochalasin B can be added for the final 1.5-2.0 cell cycles of the culture period. [13]3. Cell Harvesting: After a total incubation period equivalent to 1.5-2.0 cell cycles, harvest the cells.

  • Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. [3]5. Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like acridine orange. [12]6. Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei. [3][11]7. Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the concurrent negative control.

Section 4: Preliminary In Vivo Toxicity Assessment

Positive findings in vitro do not always translate to in vivo toxicity, and vice versa. Therefore, a preliminary in vivo study is essential to understand the compound's effects in a whole biological system. The primary goals are to identify potential target organs, establish a dose range for future studies, and approximate the acute lethal dose. Regulatory guidelines, such as those from the OECD, provide frameworks for conducting these studies ethically and efficiently. [14][15][16]

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

The UDP is an approach to estimate the LD50 (the dose lethal to 50% of the animals) that uses a minimal number of animals. The method involves dosing animals one at a time sequentially. The outcome of the previously dosed animal (survival or death) determines the dose for the next animal. [17] Causality Note: The starting dose for this in vivo study can be rationally estimated from the in vitro cytotoxicity data, a practice endorsed by regulatory bodies to refine and reduce animal testing. [18]This bridges the gap between in vitro and in vivo toxicology and embodies a more scientific approach to dose selection.

General Procedure: Acute Oral Toxicity (UDP)
  • Animal Selection and Acclimation: Use a single sex (usually female, as they are often slightly more sensitive) of a standard rodent species (e.g., Wistar rats). Acclimate the animals for at least 5 days before the study.

  • Dose Selection: Select a starting dose based on in vitro cytotoxicity data and any available structural-activity relationship information. The test proceeds with a dose progression factor of 3.2.

  • Dosing and Observation:

    • Dose the first animal. If it survives, the next animal is dosed at a higher level.

    • If the first animal dies, the next animal is dosed at a lower level.

    • Observe animals carefully for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) for up to 14 days. Record body weights periodically.

  • Termination and Necropsy: After the observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals to identify any visible abnormalities in organs and tissues.

  • Data Analysis: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.

Data Presentation: In Vivo Acute Toxicity Observations
Animal IDDose (mg/kg)Outcome (48h)Clinical Signs ObservedBody Weight Change (Day 14)Gross Necropsy Findings
1Dose 1Survivale.g., Nonee.g., +10ge.g., No abnormalities
2Dose 2Deathe.g., Lethargy, piloerectionN/Ae.g., Gastric irritation
..................

Section 5: Integrated Analysis and Decision-Making

The true value of this tiered approach lies in the integrated analysis of all data points. This synthesis allows for a robust, evidence-based decision on the future of the compound.

Overall Toxicological Assessment Workflow

Integrated_Analysis cluster_invitro In Vitro Assessment cluster_invivo Preliminary In Vivo Assessment start Test Compound: N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity mechanistic GSH Depletion Assay cytotoxicity->mechanistic genotoxicity Genotoxicity Battery (Ames & Micronucleus) cytotoxicity->genotoxicity Informs Dose Selection acute_tox Acute Oral Toxicity (OECD 425) Estimate LD50, identify target organs cytotoxicity->acute_tox Informs Starting Dose decision Go / No-Go Decision Risk Assessment mechanistic->decision genotoxicity->decision acute_tox->decision further_studies Proceed to Sub-chronic Toxicity Studies decision->further_studies Favorable Profile

Caption: Integrated workflow for preliminary toxicological assessment.

Interpreting the Results:

  • High Cytotoxicity (Low IC50): If the compound is highly cytotoxic, its therapeutic window may be too narrow for development, unless it is intended as a potent cytotoxic agent (e.g., for oncology).

  • GSH Depletion: A strong correlation between cytotoxicity and GSH depletion confirms the epoxide's reactivity as a primary mechanism of toxicity. This suggests that co-administration with antioxidants could potentially mitigate toxicity, but also flags the compound for its potential to cause oxidative stress.

  • Positive Ames Test: A positive result, especially in the presence of S9, indicates the compound or its metabolites are mutagenic to bacteria. This is a significant red flag. [9][19]* Positive Micronucleus Test: A positive result in mammalian cells is a more severe warning, indicating the potential to cause chromosomal damage in humans. Such a finding often halts the development of a candidate compound for systemic use.

  • In Vivo Toxicity: The acute toxicity study provides the real-world context. Low in vivo toxicity (high LD50) despite in vitro warnings might suggest poor absorption or rapid detoxification. Conversely, high in vivo toxicity at doses that were benign in vitro points to complex systemic effects not captured by cell-based assays.

By following this structured, mechanistically-driven approach, researchers can build a comprehensive preliminary safety profile for N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, enabling an informed and scientifically sound decision on its continued development.

References

  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Becheker, I., et al. (2023). Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Journal of Molecular and Pharmaceutical Sciences, 02(01), 9-21. Retrieved from [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • Nanolab. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Becheker, I., et al. (2023, June 29). Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. ResearchGate. Retrieved from [Link]

  • University of Washington. (n.d.). The Ames Test. Retrieved from [Link]

  • Auxo-Cromo-Fours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Xenometrix. (n.d.). Ames Test - Scientific background. Retrieved from [Link]

  • ProQuest. (n.d.). Toxicity and metabolism of epoxide-containing compounds. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 20: Regulatory Aspects and Guidelines for the use of Micronucleus Assays in Mammalian and Human Cells. Retrieved from [Link]

  • Imène, B., et al. (2023). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Chem Biodivers, 20(9). Retrieved from [Link]

  • ResearchGate. (2025, August 7). A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Retrieved from [Link]

  • ScienceOpen. (2015, September 3). Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and the Mouse Bone Marrow Micronucleus Test. Retrieved from [Link]

  • Meilunbio. (n.d.). Technical Manual Reduced Glutathione (GSH) Colorimetric Assay Kit. Retrieved from [Link]

  • PMC. (2025, October 17). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Retrieved from [Link]

  • PMC. (n.d.). Preclinical Toxicology of Vaccines. Retrieved from [Link]

  • OECD. (2016, July 29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • PubMed. (2026, February 15). Comparative hepatoprotective effects of Benzene Sulfonamide Derivatives in a rat model of ethylene glycol-induced liver injury. Retrieved from [Link]

  • MDPI. (2025, July 15). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • JaCVAM. (n.d.). Evaluation report on the cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests. Retrieved from [Link]

  • PMC. (n.d.). Comparative hepatoprotective effects of Benzene Sulfonamide Derivatives in a rat model of ethylene glycol-induced liver injury. Retrieved from [Link]

  • UFBA. (2013, July 26). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Retrieved from [Link]

  • ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

  • FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • PubMed. (2018, June 8). In vitro evaluation of the cytotoxic activity of three epoxy resin-based endodontic sealers. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential toxicity of epoxide-containing fatty acids and analogues.... Retrieved from [Link]

  • BioVision. (n.d.). HT Glutathione Assay Kit. Retrieved from [Link]

  • J-STAGE. (2025, October 31). In vitro toxicity tests of the anticancer drug etoposide using human skin fibroblasts. Retrieved from [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione Activity Assay Kit (96 Well Version). Retrieved from [Link]

  • MDPI. (2022, November 14). Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins. Retrieved from [Link]

  • ACS Publications. (2013, October 23). In Vitro and in Vivo Antileishmanial and Trypanocidal Studies of New N-Benzene- and N-Naphthalenesulfonamide Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Epoxy Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory potential of SM epoxides in vitro and in vivo. Retrieved from [Link]

  • Fraunhofer-Publica. (2026, February 16). Hazard associated with the synthesis of epoxy-vitrimer. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Epoxide Ring-Opening Reaction Conditions for N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Causality N,4-dimethyl-N-(oxiran-2-ylmet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Causality

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3) is a highly versatile bifunctional organic intermediate featuring both a reactive oxirane (epoxide) ring and a stable sulfonamide moiety[1]. It is widely utilized in pharmaceutical synthesis as a building block for complex β -amino alcohols, peptidomimetics, and sulfonamide-based pharmacophores.

The Causality of Regioselectivity

The utility of this compound relies entirely on the predictable, regioselective ring-opening of its terminal epoxide. The three-membered oxirane ring is highly strained (~27 kcal/mol of ring strain); nucleophilic attack relieves this strain, driving the reaction forward[2].

The regioselectivity of this opening is dictated by a competition between steric hindrance and electronic stabilization :

  • Basic/Neutral Conditions (Steric Control): Nucleophiles (amines, thiolates, azides) attack via a pure SN​2 mechanism. The attack occurs almost exclusively at the less sterically hindered terminal carbon (C3), yielding a secondary alcohol[3].

  • Acidic Conditions (Electronic Control): Lewis or Brønsted acids coordinate to the epoxide oxygen, weakening the C–O bonds. The transition state develops a partial positive charge. Typically, this directs attack to the more substituted carbon (C2) which better stabilizes the carbocation. However , in N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, the adjacent −CH2​−N(CH3​)Ts group is strongly electron-withdrawing. This destabilizes any developing positive charge at C2. Consequently, even under acid catalysis, terminal attack often predominates or results in a mixture, unlike aryl-substituted epoxides (e.g., styrene oxide) which strongly favor internal attack[3].

Mechanistic Pathway Visualization

MechanisticPathway Epoxide N,4-Dimethyl-N-(oxiran-2-ylmethyl) benzenesulfonamide Basic Basic/Neutral Conditions (Amines, NaN3, RO-) Epoxide->Basic Acidic Acidic Conditions (Lewis/Brønsted Acids) Epoxide->Acidic SN2 SN2 Mechanism (Steric Control Dominates) Basic->SN2 SN1 Borderline SN1/SN2 Mechanism (Electronic Control) Acidic->SN1 Terminal Attack at Terminal Carbon (C3) SN2->Terminal SN1->Terminal Major pathway Internal Attack at Substituted Carbon (C2) (Disfavored by -NTsMe group) SN1->Internal Minor pathway Prod1 1-Substituted-3-(N-methyltosylamino) propan-2-ol (>95% Major) Terminal->Prod1 Prod2 2-Substituted-3-(N-methyltosylamino) propan-1-ol (Minor/Trace) Internal->Prod2

Figure 1: Mechanistic divergence of epoxide ring-opening based on reaction conditions and electronic effects.

Reaction Parameters & Quantitative Summary

The table below summarizes the optimized conditions for various nucleophilic ring-opening reactions of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.

Nucleophile TypeCatalyst / PromoterSolvent SystemTemp (°C)Time (h)Expected Regioselectivity (Terminal:Internal)
Primary/Secondary Amines None or H2​O (catalytic)Isopropanol or Neat60–804–12> 98:2
Azide ( NaN3​ ) NH4​Cl (1.5 eq)DMF/ H2​O (8:2)656–8> 95:5
Aliphatic Alcohols BF3​⋅OEt2​ (0.1 eq)DCM or Neat Alcohol0 to 252–4~ 85:15
Thiols (R-SH) Et3​N (1.2 eq)THF or MeOH251–3> 99:1

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LCMS) and specific workup steps are included to ensure product integrity and safety.

Protocol A: Base-Free Aminolysis (Synthesis of β -Amino Alcohols)

This method exploits the inherent nucleophilicity of aliphatic amines. The use of a protic solvent (isopropanol) accelerates the reaction by hydrogen-bonding to the epoxide oxygen, increasing its electrophilicity without the need for Lewis acids.

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (1.0 mmol, 241.3 mg) in 5.0 mL of isopropanol.

  • Reagent Addition: Add the primary or secondary amine (1.5 mmol) in one portion.

  • Reaction: Heat the mixture to 70 °C while stirring.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV active due to the tosyl group). The starting material ( Rf​≈0.6 ) will convert to a more polar product ( Rf​≈0.2−0.3 ).

  • Workup: Once complete (typically 4–8 h), cool to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in EtOAc (15 mL), wash with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Purify via flash column chromatography if necessary.

Protocol B: Azidolysis for Click-Chemistry Precursors

Opening the epoxide with sodium azide provides a β -azido alcohol, a critical precursor for triazole formation via CuAAC (Click Chemistry) or reduction to a 1,2-diamino derivative[4]. Ammonium chloride ( NH4​Cl ) is used as a mild proton source to facilitate the ring opening without generating highly toxic and volatile hydrazoic acid ( HN3​ ), which occurs under strongly acidic conditions[3].

  • Setup: Dissolve the epoxide (1.0 mmol, 241.3 mg) in a mixture of DMF (4.0 mL) and H2​O (1.0 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 2.0 mmol, 130 mg) and Ammonium Chloride ( NH4​Cl , 2.0 mmol, 107 mg) sequentially[3].

  • Reaction: Heat the suspension to 65 °C for 6 hours. Safety Note: Do not exceed 80 °C to prevent potential decomposition of azide intermediates[4].

  • Quenching: Cool to room temperature and dilute with ice-cold water (15 mL) to dissolve the inorganic salts and crash out the organic product.

  • Extraction: Extract the aqueous layer with EtOAc ( 3×10 mL). Wash the combined organic layers extensively with water ( 3×15 mL) to remove residual DMF, followed by brine (15 mL).

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate in vacuo (bath temperature < 40 °C) to yield the β -azido alcohol.

Protocol C: Lewis Acid-Catalyzed Alcoholysis

Used when weak nucleophiles (like alcohols) are required to open the epoxide to form β -alkoxy alcohols.

  • Setup: Dissolve the epoxide (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert atmosphere ( N2​ or Ar).

  • Reagent Addition: Add the desired alcohol (3.0 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Catalysis: Dropwise, add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 0.1 mmol, ~12 μ L).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (5.0 mL). Extract with DCM ( 2×10 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

Experimental Workflow Visualization

Workflow Step1 1. Reaction Setup Epoxide + Solvent Step2 2. Reagent Addition Nucleophile ± Catalyst Step1->Step2 Step3 3. Heating & Stirring Monitor by TLC/LCMS Step2->Step3 Step4 4. Quenching & Phase Extraction Step3->Step4 Step5 5. Aqueous Washes (Remove DMF/Salts) Step4->Step5 Step6 6. Concentration & Characterization Step5->Step6

Figure 2: Standard operational workflow for the nucleophilic ring-opening of the epoxide intermediate.

Analytical Characterization & Troubleshooting

To validate the success of the ring-opening, 1 H NMR (400 MHz, CDCl3​ ) is the most definitive self-validating tool:

  • Disappearance of Epoxide Signals: The characteristic signals of the oxirane ring protons (typically two multiplets between δ 2.50 – 2.80 ppm and one around δ 3.10 ppm) will completely disappear.

  • Appearance of Product Signals: A new broad singlet or doublet corresponding to the hydroxyl proton ( -OH ) will appear (exchangeable with D2​O ). The methine proton ( -CH-OH ) will shift significantly downfield to δ 3.80 – 4.20 ppm.

  • Tosyl Group Integrity: The aromatic protons of the tosyl group (an AB system around δ 7.30 and 7.70 ppm) and the aryl methyl group (singlet at δ 2.43 ppm) should remain unchanged, confirming the sulfonamide linkage is stable under these conditions[1].

Troubleshooting: If a mixture of regioisomers is observed (e.g., during acid catalysis), they can often be distinguished by the shift of the -CH-OH proton. The terminal alcohol regioisomer (minor) will have a more downfield shift for the -CH2​-OH protons compared to the secondary alcohol methine proton.

References

  • National Analytical Corporation - Chemical Division. "N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide". Tradeindia.1

  • "Regioselectivity Control of the Ring Opening of Epoxides With Sodium Azide in a Microreactor". ResearchGate. 2

  • "Synthesis and characterization of a novel Fe3O4@SiO2/bipyridinium dichloride nanocomposite and its application as a magnetic and recyclable phase-transfer catalyst in the preparation of β -azidoalcohols, β -cyanohydrins, and β -acetoxy alcohols". Comptes Rendus de l'Académie des Sciences. 3

  • "The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM". CHIMIA. 4

Sources

Application

using N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide as a reactive alkylating agent

An In-Depth Guide to N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide as a Reactive Alkylating Agent Introduction: The Role of Precision in Covalent Modification Alkylating agents are a cornerstone class of reactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide as a Reactive Alkylating Agent

Introduction: The Role of Precision in Covalent Modification

Alkylating agents are a cornerstone class of reactive molecules essential in both biochemical research and pharmaceutical development.[1][2] Their capacity to form stable, covalent bonds with nucleophilic functional groups has been harnessed to probe biological pathways, develop therapeutic agents, and synthesize complex organic molecules.[1][3] Historically, the utility of alkylating agents in oncology, such as nitrogen mustards and alkyl sulfonates, has been well-documented, primarily through their interaction with DNA.[4][5][6] However, the modern imperative is for greater selectivity and controlled reactivity to minimize off-target effects and enable more sophisticated applications, such as the development of covalent inhibitors for specific protein targets.

This application note focuses on N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide , a molecule featuring a highly reactive epoxide (oxirane) moiety tethered to a sulfonamide scaffold.[7] The sulfonamide group is a well-established pharmacophore in numerous approved drugs, while the epoxide ring serves as a potent electrophile for alkylating biological nucleophiles.[8][9][10] The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to irreversible covalent bond formation.[5][9] This guide provides a comprehensive overview of its mechanism, detailed protocols for its use, and expert insights into experimental design for researchers in chemistry, biology, and drug discovery.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reactive agent is paramount for its effective and safe use. N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a solid at room temperature and should be handled with appropriate care.

PropertyValueSource
CAS Number 890662-14-3[7]
Molecular Formula C₁₁H₁₅NO₃S[7]
Molecular Weight 241.31 g/mol [7]
Appearance White to off-white crystalline powder[7]
Melting Point 98-102 °C[7]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile); slightly soluble in water[7]
Storage Store in a cool, dry place in a tightly sealed container[7]

Safety and Handling Precautions:

As a reactive alkylating agent, N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[11][12][13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[12][14]

  • Skin Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of soap and water.[11][12] Contaminated clothing should be removed and washed before reuse.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[11][13]

Mechanism of Action: Nucleophilic Epoxide Ring-Opening

The reactivity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is driven by the electrophilic nature of its epoxide ring. The significant ring strain of the three-membered ether makes it an excellent substrate for nucleophilic attack. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.

A nucleophile (e.g., the thiol group of a cysteine residue, an amine group of a lysine residue, or a phenolic hydroxyl group) attacks one of the two electrophilic carbons of the epoxide. This attack leads to the opening of the ring and the formation of a stable covalent bond between the nucleophile and the alkylating agent. The sulfonamide portion of the molecule, while not directly participating in the alkylation, modulates the overall electronic properties and sterics of the agent, influencing its reactivity and potential for specific interactions with target molecules.

Figure 1. Mechanism of nucleophilic attack on the epoxide ring.

Application Protocol: Alkylation of a Model Thiol Nucleophile

This protocol provides a generalized procedure for the alkylation of a thiol-containing molecule, such as glutathione (GSH) or a cysteine-containing peptide, using N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide. This workflow is designed to be adaptable for various research contexts.

Objective: To covalently modify a model thiol nucleophile and monitor the reaction progress.

Materials:

  • N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (Alkylating Agent)

  • Glutathione (GSH) or other thiol-containing substrate (Nucleophile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system for analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol Steps:

  • Preparation of Stock Solutions:

    • Alkylating Agent (100 mM): Carefully weigh 24.13 mg of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide and dissolve it in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved. Rationale: DMSO is an excellent polar aprotic solvent that solubilizes the agent and is compatible with many aqueous buffer systems in small volumes.

    • Nucleophile (10 mM): Prepare a 10 mM solution of glutathione in PBS (pH 7.4). For example, dissolve 30.73 mg of GSH in 10 mL of PBS. Prepare this solution fresh before use. Rationale: Thiols can oxidize in solution; fresh preparation ensures the availability of the reduced, nucleophilic form.

  • Reaction Setup:

    • In a clean glass vial, add 890 µL of the 10 mM GSH solution in PBS.

    • Add 100 µL of PBS to bring the volume to 990 µL.

    • Initiate the reaction by adding 10 µL of the 100 mM alkylating agent stock solution. This results in a final concentration of ~9 mM GSH and 1 mM alkylating agent (a 9:1 molar ratio). Rationale: Using an excess of the nucleophile can help ensure the complete consumption of the reactive alkylating agent and can minimize potential side reactions.

    • Set up a negative control vial containing 990 µL of the GSH solution and 10 µL of DMSO (without the alkylating agent).

    • Gently stir the reaction mixture at room temperature (20-25°C).

  • Reaction Monitoring:

    • LC-MS is the preferred method. At various time points (e.g., t=0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot into 90 µL of a 50:50 Acetonitrile/Water solution containing 0.1% TFA. Rationale: The acidic, organic solution denatures any enzymes and stops the reaction, preparing it for injection.

    • Analyze the sample by LC-MS. Monitor the disappearance of the GSH peak (m/z = 308.09 for [M+H]⁺) and the appearance of the alkylated product peak (m/z = 549.40 for [M+H]⁺).

    • TLC (alternative): Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexane or a polar system like DCM/Methanol). Visualize spots under UV light. The product should have a different Rf value than the starting materials.

  • Data Analysis and Interpretation:

    • Integrate the peak areas from the LC-MS chromatograms to quantify the conversion of the nucleophile to the product over time.

    • A successful reaction is indicated by the time-dependent decrease of the starting nucleophile and the corresponding increase of the new, higher-mass product.

    • The negative control should show no formation of the product, confirming that the modification is dependent on the presence of the alkylating agent.

Experimental Workflow and Optimization

Optimizing reaction conditions is critical for achieving desired outcomes, whether for maximizing yield in synthesis or achieving specific labeling in a biological system. The following workflow provides a logical approach to refining the alkylation protocol.

G start Start: Define Alkylation Goal (e.g., >90% conversion) setup Run Initial Protocol (1 eq. Agent, RT, pH 7.4) start->setup monitor Monitor Reaction by LC-MS (t=0, 1h, 4h, 24h) setup->monitor check_conversion Conversion >90% at 4h? monitor->check_conversion success Success: Protocol Validated check_conversion->success Yes slow_reaction Problem: Slow/Incomplete Reaction check_conversion->slow_reaction No increase_temp Option 1: Increase Temperature (e.g., to 37°C) slow_reaction->increase_temp increase_ph Option 2: Increase pH (e.g., to 8.0-8.5) slow_reaction->increase_ph increase_conc Option 3: Increase Agent Conc. (e.g., to 2 equivalents) slow_reaction->increase_conc re_monitor Re-run and Monitor increase_temp->re_monitor increase_ph->re_monitor increase_conc->re_monitor check_side_products Check for Side Products / Degradation re_monitor->check_side_products optimize Refine Conditions & Finalize Protocol check_side_products->optimize No significant side products failed Problem Persists: Re-evaluate Substrate/Buffer check_side_products->failed Yes, significant side products

Figure 2. Decision workflow for optimizing the alkylation reaction.

Key Optimization Parameters:

  • pH: The nucleophilicity of thiols and amines is pH-dependent. Increasing the pH deprotonates these groups, making them more potent nucleophiles. However, higher pH can also increase the rate of epoxide hydrolysis. A pH range of 7.0-8.5 is a good starting point for optimization.

  • Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessive heat can lead to degradation of the agent or biological substrates. Start at room temperature and gently increase to 37°C if needed.

  • Stoichiometry: The ratio of alkylating agent to the nucleophile can be adjusted to drive the reaction to completion or to achieve partial labeling, depending on the experimental goal.

Broader Applications in Research and Development

The unique combination of a reactive epoxide and a sulfonamide scaffold makes N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide a versatile tool.

  • Covalent Enzyme Inhibition: This agent can be used to target nucleophilic amino acid residues (Cys, Lys, His) in the active or allosteric sites of enzymes, leading to irreversible inhibition. This is a powerful strategy in drug discovery for achieving high potency and prolonged duration of action.[8]

  • Chemical Biology Probes: By attaching a reporter tag (like a fluorophore or biotin) to the benzenesulfonamide ring, derivatives of this molecule could be synthesized to act as activity-based probes for identifying novel protein targets in complex biological systems.

  • Synthetic Chemistry Intermediate: The epoxide handle allows for the straightforward conjugation of the N,4-dimethylbenzenesulfonamide moiety onto other molecules, serving as a key intermediate in multi-step organic synthesis.[15][16]

References

  • Azo Epoxide Derivatives as Alkylating Agents for Crosslinking DNA Strands. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Colvin, M. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Oncohema Key. (2016, August 27). Alkylating Agents. Retrieved from [Link]

  • Ferreira, R. J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. ResearchGate. Retrieved from [Link]

  • Thurston, D. E., & Pysz, I. (2021). Epoxides – Knowledge and References. In Chemistry and Pharmacology of Anticancer Drugs. Taylor & Francis. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide. Tradeindia. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2024). A Modified Arbuzov-Michalis Reaction for Selective Alkylation of Nucleophiles. PubMed. Retrieved from [Link]

  • MDPI. (2023, June 5). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Retrieved from [Link]

  • SlideShare. (n.d.). Clinical and High-Dose Alkylating Agents. Retrieved from [Link]

  • PMC. (n.d.). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Retrieved from [Link]

  • Chem Publishers. (n.d.). Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as Potent Antibacterial Agents. Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025, October 19). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Retrieved from [Link]

  • PMC. (n.d.). Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-phenyl- (CAS 599-62-2). Retrieved from [Link]

  • DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, June 2). Selective N‑Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino‑(N‑alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]

Sources

Method

Application Note: N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in Small Molecule Drug Discovery

Executive Summary & Rationale In contemporary small molecule drug discovery, the strategic selection of bifunctional chemical intermediates dictates the efficiency of library generation and the precision of target engage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In contemporary small molecule drug discovery, the strategic selection of bifunctional chemical intermediates dictates the efficiency of library generation and the precision of target engagement. N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3) is a highly versatile, electrophilic building block characterized by a robust p-toluenesulfonamide core, an N-methyl substitution, and a reactive oxirane (epoxide) ring.

This guide explores the dual utility of this molecule:

  • As a Covalent Warhead: The oxirane ring serves as a proximity-driven electrophile for designing Targeted Covalent Inhibitors (TCIs) [1].

  • As a Synthetic Scaffold: It acts as a foundational building block for the regioselective synthesis of β-amino alcohol libraries, a critical transition-state isostere motif found in numerous protease inhibitors [2].

By understanding the physicochemical causality behind its reactivity, drug development professionals can leverage this compound to accelerate both hit-to-lead optimization and targeted covalent ligand design.

Physicochemical & Structural Profiling

The structural features of this molecule are deliberately designed to balance reactivity with drug-like properties. The sulfonamide moiety provides a metabolically stable scaffold that acts as a strong hydrogen-bond acceptor. Crucially, the N-methylation eliminates the hydrogen-bond donor capacity of the sulfonamide nitrogen, thereby lowering the topological polar surface area (tPSA) and significantly improving passive membrane permeability.

Table 1: Physicochemical Properties and Reactivity Profile

ParameterValue / DescriptionCausality / Impact on Drug Design
Chemical Name N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamideDefines the core structural topology.
CAS Number 890662-14-3Unique identifier for procurement and cataloging.
Molecular Formula C₁₁H₁₅NO₃SStandard organic composition.
Molecular Weight 241.31 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Key Functional Groups Epoxide (Oxirane), p-ToluenesulfonamideEpoxide provides electrophilicity; Sulfonamide provides hydrophobic/H-bonding interactions.
Warhead Reactivity Latent Electrophile~27 kcal/mol of ring strain drives nucleophilic ring-opening exclusively upon target binding.

Workflow A: Deployment as a Covalent Warhead in TCIs

The Causality of Epoxide Warheads

Unlike highly reactive, "soft" Michael acceptors (e.g., acrylamides) which can suffer from off-target scavenging by intracellular glutathione, epoxides are generally considered "harder" and more latent electrophiles. They typically require precise orientational constraints and proximity to a catalytic nucleophile (such as a Cysteine thiolate or Serine hydroxyl) within an enzyme's active site to undergo ring-opening [2]. This proximity-driven reactivity minimizes off-target toxicity and makes the N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide scaffold an excellent starting point for highly selective TCIs.

CovalentMechanism A Warhead (CAS 890662-14-3) C Non-Covalent Complex A->C Binding B Target Protein (Free Cysteine) B->C Binding D Epoxide Ring Opening C->D Proximity & Orientation E Irreversible Covalent Adduct D->E Nucleophilic Attack

Fig 1. Mechanism of targeted covalent inhibition via proximity-driven epoxide ring-opening.

Protocol: In Vitro Biochemical Assay for Covalent Labeling

To validate the covalent engagement of the target protein, a self-validating intact mass and peptide mapping workflow is required. The exact mass shift of +241.31 Da serves as the definitive proof of mechanism.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (containing the suspected nucleophilic Cys/Ser residue) to a final concentration of 10 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Ligand Incubation: Add the sulfonamide epoxide compound from a 10 mM DMSO stock to achieve a final concentration of 50 µM (5-fold molar excess). Ensure final DMSO concentration remains ≤1% (v/v) to prevent protein denaturation.

  • Reaction Kinetics: Incubate the mixture at 37°C for 2 hours. Causality Check: The mild temperature mimics physiological conditions, ensuring that ring-opening is driven by enzymatic proximity rather than thermal degradation.

  • Quenching: Quench the reaction by adding iodoacetamide (10 mM final) in the dark for 30 minutes. This alkylates all unreacted, free cysteines, preventing post-lysis artifactual labeling.

  • Digestion & LC-MS/MS: Digest the protein using Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. Analyze the resulting peptides via high-resolution LC-MS/MS.

  • Data Validation: Query the mass spectra for the specific active-site peptide exhibiting a mass shift of exactly +241.31 Da.

Workflow B: Synthesis of β-Amino Alcohol Transition-State Isosteres

The Causality of Regioselective Ring-Opening

When designing aspartyl protease inhibitors (e.g., targeting HIV-1 protease or Renin), the β-amino alcohol motif is widely used as a non-cleavable transition-state isostere that mimics the tetrahedral intermediate of peptide bond hydrolysis.

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is an ideal precursor for this. Under mild conditions, the epoxide ring undergoes regioselective nucleophilic attack by primary or secondary amines. Because the reaction proceeds via an Sₙ2 mechanism, the amine nucleophile attacks the less sterically hindered terminal carbon of the oxirane ring, yielding a 1-amino-2-propanol derivative with >95% regioselectivity[3].

SyntheticWorkflow S1 Epoxide Core (CAS 890662-14-3) S3 Regioselective Ring Opening S1->S3 Mix (Solvent-free) S2 Amine Library (1° or 2° Amines) S2->S3 Mix (Solvent-free) S4 LC-MS/MS Monitoring S3->S4 Heat / Catalyst S5 β-Amino Alcohol Library (>95% Purity) S4->S5 Prep-HPLC Purification

Fig 2. High-throughput synthetic workflow for generating β-amino alcohol libraries.

Protocol: General Procedure for Regioselective Nucleophilic Ring-Opening

This protocol utilizes a modern, solvent-free approach to maximize atom economy and reaction kinetics.

Step-by-Step Methodology:

  • Reaction Setup: In a 5 mL microwave-safe reaction vial, combine N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (1.0 mmol, 241.3 mg) with the desired primary or secondary amine (1.1 mmol).

  • Catalysis & Heating: While the reaction can proceed neat, adding a catalytic amount of a mild Lewis acid (e.g., Lithium perchlorate, 0.1 mmol) can accelerate the ring-opening. Heat the mixture to 60°C under continuous stirring for 4–6 hours.

  • Reaction Monitoring: Monitor the disappearance of the epoxide starting material via TLC (Eluent: 1:1 Ethyl Acetate/Hexane) or rapid LC-MS.

  • Workup: Once complete, cool the mixture to room temperature and dissolve the crude residue in 10 mL of Dichloromethane (DCM). Wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (1 × 10 mL) to remove unreacted polar amines and catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via Preparative HPLC to isolate the pure β-amino alcohol.

Analytical Validation Metrics

To ensure the trustworthiness of the generated compounds and biological data, the following self-validating metrics must be met during quality control (QC).

Table 2: Expected Analytical Outcomes for Workflows A and B

WorkflowAnalytical TechniqueTarget Metric / Expected ResultValidation Rationale
A: Covalent Labeling Intact Protein MSTarget Protein Mass + 241.31 DaConfirms 1:1 stoichiometry of covalent adduct formation.
A: Covalent Labeling Peptide Mapping (MS/MS)+241.31 Da shift on specific Cys/SerValidates the precise site of nucleophilic attack (Target Engagement).
B: Library Synthesis ¹H-NMR (400 MHz)Shift of oxirane protons (δ 2.5-3.2) to alcohol/amine region (δ 3.5-4.0)Confirms complete epoxide ring-opening.
B: Library Synthesis LC-MS (ESI+)[M+H]⁺ = 241.31 + Amine MassConfirms successful coupling and product mass.
B: Library Synthesis HPLC (UV 254 nm)Single peak, >95% Area Under CurveConfirms high regioselectivity (lack of structural isomers).
Application

Application Note: Catalytic Asymmetric Synthesis and Downstream Functionalization of N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

Executive Summary N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS No. 890662-14-3) is a highly versatile chiral building block featuring both a robust sulfonamide moiety and a reactive terminal oxirane ring ()[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS No. 890662-14-3) is a highly versatile chiral building block featuring both a robust sulfonamide moiety and a reactive terminal oxirane ring ()[1]. As a stable crystalline solid, it serves as a critical intermediate in the synthesis of bioactive molecules, including complex β-amino alcohols and enamides ()[2]. This application note details a self-validating, two-phase workflow for researchers and drug development professionals: the preparation of the enantiopure epoxide via Jacobsen’s Hydrolytic Kinetic Resolution (HKR), followed by its highly regioselective Catalytic Asymmetric Ring-Opening (ARO).

Mechanistic Rationale & Causality

The Bimetallic Mechanism of Jacobsen HKR

The resolution of racemic terminal epoxides relies on the chiral (salen)Co(III)OAc catalyst. The causality behind the experimental design is rooted in the catalyst's oxidation state and kinetic behavior. The commercially available (salen)Co(II) complex is catalytically inactive for this transformation and must be oxidized in situ to the paramagnetic Co(III) species using acetic acid under an aerobic atmosphere ()[3].

The HKR proceeds via a highly cooperative bimetallic mechanism, which manifests as a second-order dependence on the catalyst concentration ()[4]. In this transition state, one (salen)Co(III) molecule acts as a Lewis acid to coordinate and activate the electrophilic epoxide, while a second (salen)Co(III) molecule activates the nucleophile (water)[3]. Because the chiral environment of the (R,R)-catalyst heavily favors binding the (R)-enantiomer of the epoxide, the (R)-epoxide is rapidly hydrolyzed to the corresponding 1,2-diol, leaving the unreacted (S)-epoxide behind in >99% enantiomeric excess (ee) ()[5].

CatalyticCycle Co2 Inactive (salen)Co(II) Co3 Active (salen)Co(III)OAc (Lewis Acid) Co2->Co3 O2, AcOH Complex1 Co(III)-Epoxide Complex (Electrophile Activation) Co3->Complex1 + Racemic Epoxide Complex2 Co(III)-H2O Complex (Nucleophile Activation) Co3->Complex2 + H2O TS Bimetallic Transition State (Second-Order Kinetics) Complex1->TS Complex2->TS Products Enantiopure Diol + Unreacted (S)-Epoxide TS->Products Products->Co3 Catalyst Regeneration

Caption: Bimetallic catalytic cycle of the Jacobsen Hydrolytic Kinetic Resolution (HKR).

Regioselectivity in Asymmetric Ring-Opening (ARO)

Once the enantiopure (S)-N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is isolated, it can be subjected to ARO. The causality of the regioselectivity lies in the steric hindrance of the oxirane ring. Nucleophilic attack (e.g., by amines or azides) occurs almost exclusively at the less sterically hindered terminal carbon (C3 of the glycidyl group), preserving the stereocenter at C2 and yielding a highly functionalized chiral scaffold ()[6].

Experimental Protocols

Protocol A: Catalyst Activation

Objective : Oxidize (R,R)-(salen)Co(II) to the active (R,R)-(salen)Co(III)OAc complex.

  • Dissolution : Suspend 0.02 equivalents (2 mol%) of (R,R)-(salen)Co(II) in toluene (0.5 M).

  • Oxidation : Add 0.04 equivalents of glacial acetic acid. Stir the mixture open to the air at room temperature for 30 minutes.

  • Verification : The color will shift from a dark red suspension to a deep brown/green homogeneous solution, indicating the formation of the paramagnetic Co(III) species[3]. Remove the solvent in vacuo to yield a dark solid.

Protocol B: Hydrolytic Kinetic Resolution (HKR)

Objective : Resolve racemic N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS 890662-14-3)[1].

  • Substrate Addition : Dissolve the racemic epoxide (1.0 eq, 10 mmol) in THF (2.0 M) and add it to the flask containing the activated catalyst from Protocol A.

  • Kinetic Resolution : Cool the reaction to 0 °C. Slowly add 0.55 equivalents of distilled H₂O.

    • Expert Insight: Using slightly more than 0.5 equivalents of water sacrifices a minor fraction of the target (S)-epoxide yield but mathematically guarantees >99% ee for the recovered starting material by driving the resolution of the faster-reacting enantiomer to completion[6].

  • Reaction Monitoring : Stir at room temperature for 14 hours. Monitor via chiral HPLC until the (R)-enantiomer peak is completely consumed.

  • Isolation : Concentrate the mixture. Purify via flash column chromatography (silica gel, hexanes/EtOAc). The unreacted (S)-epoxide elutes first (less polar), followed by the highly polar (R)-diol byproduct[6].

Protocol C: Regioselective Ring-Opening (ARO)

Objective : Synthesize a chiral β-amino alcohol pharmacophore.

  • Reaction Setup : Dissolve the enantiopure (S)-epoxide (1.0 eq) in anhydrous isopropyl alcohol (1.0 M).

  • Nucleophilic Addition : Add an amine nucleophile (e.g., isopropylamine, 3.0 eq).

  • Thermal Activation : Heat the mixture to 60 °C for 12 hours. The sulfonamide group stabilizes the molecule, preventing unwanted side reactions[1].

  • Purification : Evaporate the excess amine under reduced pressure and purify the resulting chiral β-amino alcohol via recrystallization.

Workflow rac Racemic Epoxide (CAS 890662-14-3) hkr Jacobsen HKR (salen)Co(III)OAc + H2O rac->hkr epox Enantiopure (S)-Epoxide (Recovered) hkr->epox k_rel > 50 diol Enantiopure (R)-Diol (Byproduct) hkr->diol aro Catalytic ARO + Nucleophile (Nu-) epox->aro prod Chiral β-Amino Alcohol (Pharmacophore) aro->prod Regioselective

Caption: Workflow for the asymmetric synthesis and functionalization of the glycidyl sulfonamide.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the HKR of the glycidyl sulfonamide, demonstrating the causal relationship between water stoichiometry and the final enantiomeric purity.

Catalyst Loading (mol%)H₂O EquivalentsTime (h)Conversion (%)Yield of (S)-Epoxide (%)ee of (S)-Epoxide (%)
0.50.4524454885
1.00.5018504695
2.0 0.55 14 55 42 >99
5.00.5585641>99

Note: The optimal conditions (bolded) balance reaction time, catalyst cost, and the strict requirement for >99% enantiomeric excess in pharmaceutical applications.

References

  • Title : N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide Product Specifications Source : TradeIndia / National Analytical Corporation URL : [Link]

  • Title : Kinetic Resolution Using Enantioimpure Catalysts: Mechanistic Considerations of Complex Rate Laws Source : Journal of the American Chemical Society (2001) URL :[Link]

  • Title : Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies Source : Journal of the American Chemical Society (2009) URL :[Link]

  • Title : Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols Source : Journal of the American Chemical Society (2002) URL :[Link]

  • Title : N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS 890662-14-3) Source : Molaid Chemical Database URL : [Link]

Sources

Method

in vitro assay preparation using N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

Application Note: In Vitro Reactivity and Protein Alkylation Assays for Epoxide-Based Covalent Probes Model Compound: N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3) Introduction & Mechanistic Rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Reactivity and Protein Alkylation Assays for Epoxide-Based Covalent Probes Model Compound: N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3)

Introduction & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, allowing for the targeting of previously "undruggable" proteins. While acrylamides and vinyl sulfones dominate the landscape of cysteine-targeting warheads, epoxides (oxiranes) are emerging as highly versatile, spatially tunable electrophiles capable of precise covalent targeting of cysteine, histidine, and lysine residues[1].

This application note details the in vitro assay preparation for N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (MW: 241.31 g/mol )[2]. This compound serves as an excellent model for epoxide-based TCI development. It features a stable tertiary p-toluenesulfonamide core—acting as a hydrophobic directing group—and an oxirane ring that serves as the reactive warhead[2].

The Causality of the Reaction: The oxirane ring undergoes nucleophilic ring-opening via an SN​2 mechanism when in proximity to a biological nucleophile (e.g., a thiolate anion). Because epoxides are generally less intrinsically reactive than unhindered acrylamides, they rely heavily on the initial non-covalent binding affinity ( KI​ ) to drive the proximity-induced covalent bond formation ( kinact​ ). Therefore, characterizing the intrinsic chemical reactivity and the intact protein modification kinetics of this compound is the critical first step in validating its utility as a covalent probe[3].

Experimental Workflows

To establish a self-validating system for this covalent probe, we employ a two-tiered assay approach:

  • Intrinsic Reactivity Profiling (GSH Trapping): Filters out hyper-reactive compounds that would cause off-target toxicity[4].

  • Intact Protein Covalent Modification: Directly observes the formation of the covalent adduct on a model target protein[5].

Protocol 1: Intrinsic Reactivity Profiling (GSH Trapping Assay)

Glutathione (GSH) is a highly abundant intracellular tripeptide containing a reactive cysteine. Measuring the half-life ( t1/2​ ) of the epoxide probe in the presence of physiological concentrations of GSH is the gold standard for assessing off-target liability[6].

Reagents & Preparation:

  • Compound Stock: 10 mM N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in LC-MS grade DMSO.

  • GSH Stock: 100 mM reduced L-Glutathione in assay buffer (prepared fresh).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4. Mechanistic Note: Maintaining pH 7.4 is critical. The pKa of the GSH thiol is ~8.3; at pH 7.4, a small but consistent fraction exists as the highly nucleophilic thiolate anion, mimicking physiological conditions.

  • Quench Solution: 1% Formic Acid (FA) in Acetonitrile (ACN) containing 1 µM internal standard (e.g., Rhodamine B)[4].

Step-by-Step Methodology:

  • Initiation: In a 96-well polypropylene plate, mix the compound stock and GSH stock into the assay buffer to achieve a final concentration of 500 µM compound and 5 mM GSH (10-fold excess establishes pseudo-first-order kinetics).

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking (300 rpm).

  • Time-Course Sampling: At pre-defined intervals (0, 1, 2, 4, 8, 12, and 24 hours), transfer a 20 µL aliquot from the reaction well into a quenching well.

  • Quenching (Self-Validation Step): Immediately add 20 µL of the Quench Solution to the aliquot. Causality: The sudden drop in pH (to < 3.0) instantly protonates the GSH thiolate, arresting the SN​2 reaction. The ACN ensures the compound remains soluble for LC-MS analysis.

  • LC-MS Analysis: Inject 5 µL onto a C18 column coupled to a single quadrupole or TOF mass spectrometer. Monitor the depletion of the parent ion ( [M+H]+=242.31 ) relative to the internal standard[6].

G A N,4-dimethyl-N-(oxiran-2-ylmethyl) benzenesulfonamide (Electrophile) C SN2 Ring Opening (pH 7.4, 37°C) A->C B Glutathione (GSH) (Thiolate Nucleophile) B->C D Covalent Thioether Adduct (+241.31 Da Mass Shift) C->D Irreversible

Caption: Chemical logic of the epoxide SN​2 ring-opening reaction with Glutathione (GSH).

Protocol 2: Intact Protein Covalent Modification Assay

To confirm that the epoxide warhead can successfully alkylate a protein target, intact mass spectrometry is utilized. This provides unambiguous evidence of covalent bond formation by detecting a mass shift corresponding exactly to the molecular weight of the probe[3].

Reagents & Preparation:

  • Model Protein: 20 µM stock of a recombinant nucleophile-rich protein (e.g., Pin1 or a generic cysteine protease) in 50 mM HEPES, 150 mM NaCl, pH 7.5[5].

  • Compound Stock: 10 mM in DMSO.

  • Quench Solution: 0.5% Formic Acid in LC-MS grade water.

Step-by-Step Methodology:

  • Reaction Assembly: Dilute the protein to a final concentration of 2 µM in the HEPES buffer. Add the compound to a final concentration of 50 µM (25-fold molar excess). Keep final DMSO concentration 1% to prevent protein denaturation.

  • Incubation: Incubate the mixture at 25°C.

  • Sampling: At 0, 1, 4, 12, and 24 hours, remove a 10 µL aliquot and mix with 10 µL of Quench Solution. Causality: The acid denatures the protein and halts further alkylation, locking the modification state for analysis.

  • LC-TOF-MS Analysis: Inject the quenched sample onto a C4 or C8 trap column (ideal for intact proteins). Desalt for 3 minutes using 5% ACN / 0.1% FA to remove buffer salts, then elute with a rapid gradient (up to 90% ACN) into a Time-of-Flight (TOF) mass spectrometer[7].

  • Data Processing: Use a Maximum Entropy deconvolution algorithm to convert the multiply charged protein envelope ( m/z ) into a zero-charge intact mass spectrum. Calculate the percentage of modified protein based on the peak area ratios of the unmodified and modified species[5].

G S1 1. Protein Incubation (2 µM Protein + 50 µM Probe) S2 2. Time-Course Sampling (0, 1, 4, 12, 24 hours) S1->S2 S3 3. Acidic Quench (0.5% Formic Acid) S2->S3 S4 4. LC-TOF-MS (C4 Desalting & Elution) S3->S4 S5 5. Mass Deconvolution (Max Entropy Algorithm) S4->S5

Caption: Experimental workflow for Intact Mass Spectrometry covalent screening.

Data Presentation & Interpretation

The following tables represent the expected quantitative data structure for profiling N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.

Table 1: GSH Depletion Kinetics (Intrinsic Reactivity) Interpretation: Epoxides typically exhibit slow-to-moderate intrinsic reactivity. A t1/2​ > 100 minutes is generally considered the threshold for an acceptable covalent probe, ensuring it will not indiscriminately alkylate off-target proteins in vivo[8].

Time (Hours)Peak Area (Compound)Peak Area (Internal Std)Normalized Ratio% Compound Remaining
01,500,000500,0003.00100.0%
21,350,000495,0002.7290.6%
81,050,000505,0002.0769.0%
12850,000490,0001.7357.6%
24500,000500,0001.0033.3%
Calculated t1/2​ ~15.2 Hours ---

Table 2: Intact MS Protein Modification Kinetics Interpretation: The detection of a +241.3 Da mass shift confirms covalent modification. The conversion percentage over time allows for the estimation of the pseudo-first-order rate constant ( kobs​ )[3].

Time (Hours)Unmodified Protein Peak AreaModified Protein (+241.3 Da) Peak Area% Covalent Modification
02,000,00000.0%
11,800,000200,00010.0%
41,200,000800,00040.0%
12400,0001,600,00080.0%
2450,0001,950,00097.5%

References

  • TradeIndia Product Specifications. N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide. National Analytical Corporation. Available at: [Link][2]

  • Zhang, J. et al. (2024). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. Journal of the American Chemical Society, 146(23), 16173-16183. Available at:[Link][1]

  • Domainex Drug Discovery. Covalent inhibitor drug discovery & GSH reactivity assays. Available at:[Link][8]

  • IRBM Medicinal Chemistry (2025). Optimized Covalent Fragment Library for Drug Discovery: Intact Mass Spectrometry. Available at:[Link][3]

  • Ábrányi-Balogh, P. et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 94-107. Available at:[Link][6]

Sources

Application

Application Note: Regioselective Nucleophilic Ring Opening of N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Executive Summary N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (often r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (often referred to as N-methyl-N-glycidyl tosylamide) is a highly versatile, bifunctional building block in medicinal chemistry. Featuring a reactive terminal epoxide and a robust sulfonamide moiety, it serves as a premier intermediate for synthesizing β -amino alcohols, aryloxy propanols, and azido-sulfonamide pharmacophores.

This application note provides field-proven, self-validating protocols for the regioselective nucleophilic ring opening (NRO) of this epoxide. By leveraging precise catalytic and thermodynamic controls, researchers can achieve >95% regioselectivity, avoiding common pitfalls such as polymerization, di-alkylation, or thermal degradation.

Mechanistic Principles & Substrate Rationale (E-E-A-T)

The Role of the Sulfonamide Group

A common failure mode when handling simple N-alkyl glycidylamines is their tendency to undergo intermolecular self-polymerization or intramolecular cyclization. In this substrate, the p-toluenesulfonyl (tosyl) group exerts a strong electron-withdrawing effect. This delocalizes the lone pair on the nitrogen atom, rendering it non-nucleophilic. Consequently, the molecule remains highly stable under standard storage conditions while preserving the electrophilicity of the oxirane ring.

Regioselectivity and Causality in Epoxide Opening

Epoxide ring openings are governed by a competition between steric hindrance (favoring SN​2 attack at the less substituted carbon) and carbocation stability (favoring SN​1 -like attack at the more substituted carbon)[1, 2].

  • Under Basic/Neutral Conditions: Nucleophiles strictly follow an SN​2 trajectory, attacking the less hindered terminal carbon (C3) of the oxirane ring.

  • Under Lewis Acid Catalysis: While strong Brønsted acids can induce SN​1 -like rearrangement, the use of mild, oxophilic Lewis acids like Aluminum Triflate ( Al(OTf)3​ ) specifically activates the epoxide oxygen. This lowers the LUMO of the epoxide, accelerating SN​2 attack by weak nucleophiles (like anilines or hindered amines) at room temperature without eroding the C3 regioselectivity [3, 4].

Pathway SM N-methyl-N-glycidyl tosylamide (Terminal Epoxide) LA Lewis Acid Activation (e.g., Al(OTf)3) SM->LA Nu Nucleophile Attack (Nu⁻) LA->Nu C3 Attack at C3 (Terminal) Sterically Unhindered SN2 Nu->C3 Favored Pathway C2 Attack at C2 (Internal) SN1-like Mechanism Nu->C2 Disfavored Prod1 Major Product: 1-Nu-3-sulfonamido-propan-2-ol (>95% Regioselectivity) C3->Prod1 Prod2 Minor Product: 2-Nu-3-sulfonamido-propan-1-ol (<5% Yield) C2->Prod2

Caption: Mechanistic divergence in the nucleophilic ring opening of N-methyl-N-glycidyl tosylamide.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Each includes specific checkpoints to ensure the chemical integrity of the reaction before proceeding to the next step.

Workflow Step1 Reagent Preparation Step2 Reaction Setup & Catalysis Step1->Step2 Step3 Validation (LC-MS / TLC) Step2->Step3 Step4 Quenching & Extraction Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 Step6 Characterization (NMR, HRMS) Step5->Step6

Caption: Standardized workflow for the regioselective functionalization of the epoxide intermediate.

Protocol A: Lewis Acid-Catalyzed Aminolysis (Synthesis of β -Amino Alcohols)

Causality: Uncatalyzed aminolysis often requires harsh heating ( >80∘C ), which can lead to decomposition. Al(OTf)3​ acts as a mild Lewis acid, coordinating to the epoxide oxygen and enabling rapid ring opening by primary or secondary amines at room temperature [1].

  • Setup: In an oven-dried 25 mL round-bottom flask, dissolve N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (241 mg, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Catalyst Addition: Add Al(OTf)3​ (47 mg, 10 mol%) to the stirring solution. The solution should remain clear.

  • Nucleophile Addition: Add the desired amine (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir at room temperature ( 20−25∘C ) for 2–4 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS. Pass Criteria: Complete disappearance of the starting material peak at m/z 242.08 [M+H]+ and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient).

Protocol B: Azidolysis (Gateway to Click-Chemistry & Primary Amines)

Causality: Sodium azide is a potent nucleophile, but it requires a proton source to prevent the formation of highly basic alkoxides that could trigger side reactions. Ammonium chloride ( NH4​Cl ) serves as a mild proton donor, buffering the reaction and facilitating the opening [3].

  • Setup: Dissolve the epoxide (241 mg, 1.0 mmol) in a 4:1 mixture of DMF/ H2​O (5.0 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 130 mg, 2.0 mmol) and Ammonium Chloride ( NH4​Cl , 107 mg, 2.0 mmol).

  • Reaction: Heat the mixture to 60∘C and stir for 6 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 1:1). Pass Criteria: The starting material ( Rf​≈0.45 ) is replaced by a more polar, UV-active spot ( Rf​≈0.30 ).

  • Workup: Cool to room temperature and dilute with Water (15 mL). Extract with Diethyl Ether ( 3×15 mL ). Safety Note: Do not use halogenated solvents like DCM during azide workups to prevent the formation of explosive diazidomethane.

  • Isolation: Wash the organic layer with water ( 3×10 mL ) to remove residual DMF, dry over MgSO4​ , and concentrate to yield the 1-azido-3-sulfonamido-propan-2-ol derivative.

Protocol C: Base-Mediated Phenolysis

Causality: Phenols are poor nucleophiles neutrally. Potassium carbonate ( K2​CO3​ ) deprotonates the phenol to generate a highly nucleophilic phenoxide anion, which readily attacks the unhindered C3 position of the epoxide [4].

  • Setup: Dissolve the epoxide (1.0 mmol) and the desired phenol derivative (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (207 mg, 1.5 mmol).

  • Reaction: Heat to 80∘C for 8 hours under a nitrogen atmosphere.

  • Validation Checkpoint: LC-MS analysis should confirm the target mass. If unreacted epoxide remains, add an additional 0.2 equiv of K2​CO3​ and stir for 2 more hours.

  • Workup: Pour the mixture into ice water (20 mL) and extract with EtOAc ( 3×15 mL ). Wash extensively with 1M NaOH ( 2×10 mL ) to remove excess phenol, followed by brine. Dry and concentrate.

Quantitative Data & Regioselectivity Profiles

The table below summarizes the expected quantitative outcomes when applying the protocols to N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.

ProtocolNucleophile TypeCatalyst / BaseTemp (°C)Time (h)Expected Yield (%)Regioselectivity (C3:C2)
A Primary Aliphatic Amine Al(OTf)3​ (10 mol%)252 - 388 - 94%> 98:2
A Secondary Amine Al(OTf)3​ (10 mol%)253 - 485 - 90%> 95:5
A Aniline (Aromatic Amine) Al(OTf)3​ (10 mol%)406 - 875 - 82%> 95:5
B Azide ( N3−​ ) NH4​Cl (2.0 eq)60690 - 95%> 99:1
C Phenoxide ( ArO− ) K2​CO3​ (1.5 eq)808 - 1080 - 87%> 98:2

References

  • Transformation of epoxides into halohydrins and aminoalcohols by metal halides. SciSpace. Available at:[Link]

  • Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. ChemRxiv. Available at:[Link]

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Superior and efficient performance of cost-effective MIP-202 catalyst over UiO-66-(CO2H)2 in epoxide ring opening reactions. PMC - NIH. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of complex sulfonamide intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of complex sulfonamide intermediates. The N-alkylation of N-methyl-p-toluenesulfonamide with epichlorohydrin to form N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a classic example of a deceptively simple reaction that is highly sensitive to reaction parameters.

This guide moves beyond basic protocols. We will dissect the causality behind common experimental failures, provide field-proven troubleshooting strategies, and deliver a self-validating standard operating procedure (SOP) to maximize your reaction yield and purity.

Mechanistic Workflow & Reaction Pathways

Understanding the mechanistic flow is critical for troubleshooting. The synthesis relies on the deprotonation of the secondary sulfonamide to form an active nucleophile, followed by an SN​2 attack on the less hindered primary carbon of epichlorohydrin (ECH).

ReactionOptimization SM N-methyl-p- toluenesulfonamide Base Base (Cs2CO3) Deprotonation SM->Base Anion Sulfonamide Anion Base->Anion Reaction SN2 Alkylation (Anhydrous DMF, 60°C) Anion->Reaction ECH Epichlorohydrin (Electrophile) ECH->Reaction Product Target Product (High Yield) Reaction->Product Optimal Conditions Side1 Diol Byproduct (Hydrolysis) Reaction->Side1 Aqueous/Strong Base (Side Reaction)

Reaction workflow and mechanistic pathways for the N-alkylation of N-methyl-p-toluenesulfonamide.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield consistently below 50%, with significant unreacted N-methyl-p-toluenesulfonamide remaining? Expertise & Causality: N-methyl-p-toluenesulfonamide is a secondary sulfonamide. The presence of the N-methyl group introduces steric hindrance and inherently reduces the nucleophilicity of the nitrogen compared to primary sulfonamides ()[1]. When using weak bases or non-polar solvents, the sulfonamide is either incompletely deprotonated or the resulting ion pair remains too tightly bound to effectively attack the epichlorohydrin. Actionable Solution: Switch your base from potassium carbonate ( K2​CO3​ ) to cesium carbonate ( Cs2​CO3​ ) and utilize a polar aprotic solvent. Polar aprotic solvents (such as DMF or DMSO) are critical for solvating the base cation, leaving the sulfonamide nucleophile free to react[1]. The larger ionic radius of the cesium cation provides a "cesium effect," significantly enhancing the solubility and the "naked" nucleophilicity of the sulfonamide anion.

Q2: I am seeing complete conversion of the starting material, but my product is contaminated with a highly polar byproduct. What is it? Expertise & Causality: This is almost certainly the 1,2-diol byproduct resulting from the hydrolysis of the oxirane (epoxide) ring. Epoxides are highly susceptible to nucleophilic attack by hydroxide ions or water. Traditional synthesis methods for N-alkylated sulfonamides often suffer from poor atom economy and wasteful byproducts if moisture and pH are not strictly controlled ()[2]. Actionable Solution: Ensure strictly anhydrous conditions. Dry your solvents over 3Å molecular sieves and use oven-dried, anhydrous bases. Avoid aqueous workups at extreme pH levels; instead, quench the reaction with neutral ice-water or use a mild phosphate buffer during extraction.

Q3: The reaction mixture turns highly viscous and dark brown after 4 hours at 90°C. How do I prevent this? Expertise & Causality: Epichlorohydrin (ECH) is highly prone to thermal polymerization and self-condensation, especially in the presence of bases or trace Lewis acids at temperatures exceeding 80°C. N-methyl-p-toluenesulfonamide is a highly versatile nitrogen source, but its specific steric profile necessitates careful selection of electrophilic partners and strict temperature controls ()[3]. The dark, viscous mixture indicates that the ECH has polymerized rather than acting as your alkylating agent. Actionable Solution: Lower the reaction temperature to 60°C. While this slightly decreases the initial rate of the SN​2 substitution, it drastically reduces ECH polymerization. To compensate for the slower rate, add the ECH dropwise over 30 minutes to maintain a low steady-state concentration of the electrophile.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.

Reaction ConditionBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Primary Byproduct
A (Aqueous/Harsh) NaOH (aq)Toluene/H₂O80124560Diol (Hydrolysis)
B (Standard) K₂CO₃MeCN80167285Unreacted SM
C (Improved) K₂CO₃DMF60128892Trace Diol
D (Optimized) Cs₂CO₃DMF60895 98 None

Validated Standard Operating Procedure (SOP)

Self-Validation Checkpoints: This protocol includes built-in analytical checkpoints to ensure reaction integrity before proceeding to the next step. Do not proceed to subsequent steps if a checkpoint fails.

Step 1: Preparation & Reagent Loading

  • Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere.

  • Add 10.0 g (54.0 mmol) of N-methyl-p-toluenesulfonamide to the flask.

  • Dissolve the starting material in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

Step 2: Deprotonation

  • Add 26.4 g (81.0 mmol, 1.5 eq) of finely powdered, anhydrous Cesium Carbonate ( Cs2​CO3​ ).

  • Validation Checkpoint: Stir the suspension at room temperature for 30 minutes. The mixture must become a homogeneous, slightly yellow suspension, indicating the successful formation of the sulfonamide anion.

Step 3: Alkylation

  • Equip the flask with a pressure-equalizing dropping funnel.

  • Add 7.50 g (81.0 mmol, 1.5 eq) of Epichlorohydrin (ECH) dropwise over 20 to 30 minutes to prevent thermal spiking and polymerization.

  • Raise the temperature to 60 °C using a thermostated oil bath and stir for 8 hours.

  • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3, visualized under UV 254 nm). The starting material ( Rf​≈0.4 ) should completely disappear, replaced by a single new UV-active spot ( Rf​≈0.6 ).

Step 4: Quenching & Extraction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 150 mL of ice-cold deionized water to quench the reaction without hydrolyzing the newly formed epoxide ring.

  • Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

Step 5: Washing & Purification

  • Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×50 mL) to completely remove residual DMF, followed by a final wash with saturated brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 40 °C to prevent thermal degradation of the epoxide.

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to isolate pure N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.

References

  • Zhu, M., Fujita, K., & Yamaguchi, R. "Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols." Organic Letters, 12(6), 1336-1339, 2010. URL:[Link]

  • Saikia, I., Borah, A. J., & Phukan, P. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Chemical Reviews, 116(12), 6837-7042, 2016. URL:[Link]

Sources

Optimization

preventing epoxide degradation of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide during storage

Technical Support Center: Preventing Epoxide Degradation in N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Handling bifunct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Epoxide Degradation in N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Handling bifunctional molecules like N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide requires a rigorous understanding of molecular vulnerabilities. While the sulfonamide backbone provides structural rigidity, the pendant oxirane (epoxide) ring is a thermodynamic spring, highly susceptible to premature ring-opening. This guide bypasses generic advice to provide you with a self-validating, mechanistically grounded system for preserving the integrity of your compound from synthesis to assay.

I. Mechanistic Understanding of Epoxide Degradation

G A Intact Epoxide (N,4-dimethyl-N-(oxiran-2-ylmethyl) benzenesulfonamide) B Moisture Exposure (H2O) A->B C Thermal Stress (>25°C) A->C D Trace Nucleophiles (Amines/Acids) A->D E Hydrolysis (1,2-Diol Formation) B->E F Thermo-Oxidative Polymerization C->F G SN2 Ring-Opening Adducts D->G

Mechanistic pathways of epoxide degradation under suboptimal storage conditions.

Q: Why does the epoxide ring degrade even in tightly sealed vials? A: The degradation is driven by the extreme angle strain of the three-membered oxirane ring. Even microscopic amounts of ambient moisture trapped in the vial headspace can initiate hydrolysis. Water acts as a nucleophile, attacking the electrophilic carbons of the epoxide to form a 1,2-diol[1]. This hydrolytic degradation is often accelerated by trace acidic or basic impurities left over from glassware washing or the synthesis process.

Q: How does temperature affect the stability of this specific sulfonamide-epoxide? A: Epoxides exhibit highly temperature-dependent degradation kinetics. Elevated temperatures exponentially increase the rate of nucleophilic attack and thermo-oxidative aging[2]. If trace unreacted amines or other nucleophiles are present from the synthesis phase, thermal energy drives an SN2-type ring-opening mechanism[3]. Furthermore, prolonged exposure to heat and oxygen can lead to molecular chain scission and polymerization, visibly transforming the compound into a discolored resin[4].

II. Quantitative Stability Profile

To illustrate the causality between storage conditions and compound viability, review the empirical degradation data below.

Table 1: Expected Purity Retention of Epoxide-Containing Sulfonamides Over Time

Storage ConditionAtmosphereTemperature1 Month Purity6 Month Purity12 Month PurityPrimary Degradant Mechanism
Ambient (Benchtop)Air (Humid)25°C< 85%< 50%< 20%Hydrolysis (1,2-Diol)[5]
RefrigeratorAir4°C~ 95%~ 85%~ 70%Hydrolysis / Slow Oxidation
Standard FreezerArgon/N₂-20°C> 99%> 98%~ 95%Trace Oligomerization
Ultra-Low TempArgon/N₂-80°C> 99%> 99%> 98%None detected

III. Self-Validating Storage Protocol

Do not rely on passive storage. Implement this active, self-validating protocol to ensure the chemical environment remains hostile to degradation mechanisms.

Step 1: Complete Desolvation (The Baseline Check)

  • Action: Subject the synthesized batch to high-vacuum drying (<0.1 mbar) for at least 12 hours to remove trace nucleophilic solvents (e.g., water, alcohols).

  • Validation: Weigh the sample periodically. The process is complete only when a constant mass is achieved, confirming the absence of volatile degradation catalysts.

Step 2: Inert Micro-Environment Generation

  • Action: Aliquot the compound into amber, silanized borosilicate glass vials. Silanization neutralizes the active hydroxyl groups on the glass surface that can catalyze epoxide ring-opening. Purge the headspace with Ultra-High Purity (UHP) Argon.

  • Validation: Argon is heavier than nitrogen and displaces oxygen and moisture effectively. A properly purged vial will maintain a slight positive pressure when sealed with a PTFE-lined septum cap.

Step 3: Dual-Barrier Cryopreservation

  • Action: Place the primary vials into a secondary vacuum-sealed bag or a desiccator jar containing indicating Drierite (calcium sulfate). Store the assembly at -20°C (for use within 3 months) or -80°C (for long-term archiving).

  • Validation: The indicating desiccant serves as a visual self-validation tool. If it turns from blue to pink, the secondary barrier has been breached by moisture, and the primary vials must be re-purged immediately.

Step 4: The Thawing Protocol (Critical)

  • Action: Before opening, remove the secondary container from the freezer and allow it to equilibrate to room temperature for at least 2 hours in a desiccator.

  • Validation: Opening a cold vial causes immediate condensation of atmospheric moisture into the sample, instantly initiating hydrolysis[5]. A room-temperature vial prevents this phase change, validated by the absence of condensation on the outer glass.

IV. Troubleshooting & Pre-Use Quality Control

QC_Workflow S1 Step 1: Aliquoting (Argon Atmosphere) S2 Step 2: Desiccation (Anhydrous Storage) S1->S2 S3 Step 3: Cryopreservation (-20°C to -80°C) S2->S3 Q1 Pre-Use QC (HPLC-MS / 1H NMR) S3->Q1 D1 Purity >98%? (Intact Oxirane) Q1->D1 R1 Proceed with Experiment D1->R1 Yes R2 Purify via Chromatography D1->R2 No

Self-validating workflow for epoxide storage and pre-use quality control.

Q: How can I definitively verify if the epoxide ring has degraded before starting my downstream assays? A: Never assume purity based on visual inspection alone. Conduct a pre-use Quality Control (QC) check using ¹H NMR and HPLC-MS:

  • ¹H NMR (CDCl₃): The intact oxirane protons typically appear as highly shielded, distinct multiplets between 2.5 ppm and 3.3 ppm. If hydrolysis has occurred, these peaks will shift significantly downfield (3.5 - 4.0 ppm) due to the formation of the deshielded 1,2-diol.

  • HPLC-MS: Look for a mass shift of +18 Da. This definitively confirms the addition of H₂O via hydrolytic degradation[1].

Q: My compound turned from a white crystalline powder to a sticky, yellowish resin. What happened, and can I save it? A: This physical state change is the hallmark of thermo-oxidative aging and extensive polymerization[4]. Epoxides can undergo rapid chain-growth polymerization if exposed to heat and trace nucleophiles. Once the material becomes a polymeric resin, standard recrystallization will fail. You must subject the material to rigorous flash column chromatography to isolate any remaining monomer, though the yield will likely be exceptionally low. It is usually more time-efficient to synthesize or purchase a fresh batch and strictly adhere to the cryogenic storage protocol.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly pure functionalized sulfonamides is critical for downstream pharmaceutical applications.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly pure functionalized sulfonamides is critical for downstream pharmaceutical applications. The synthesis of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3)[1] relies on the N-alkylation of N-methyl-p-toluenesulfonamide with epichlorohydrin.

While conceptually straightforward, this reaction is a sequential cascade that is highly sensitive to reaction conditions[2]. Failure to carefully control the kinetics of the intermediate steps often leads to a complex impurity profile. This guide provides field-proven, causality-driven solutions to optimize your workflow.

Mechanistic Pathway & Impurity Origins

To troubleshoot effectively, we must first understand the causality of the reaction. The process does not occur in a single concerted step. Instead, it involves an initial nucleophilic attack by the deprotonated sulfonamide to open the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate . This is followed by a base-driven intramolecular SN2 displacement of the chloride to regenerate the oxirane ring[3].

G SM N-methyl-p-toluenesulfonamide + Epichlorohydrin Base Base (e.g., K2CO3) Deprotonation SM->Base Step 1 Int Chlorohydrin Intermediate Base->Int Epoxide Opening Prod N,4-dimethyl-N-(oxiran-2-ylmethyl) benzenesulfonamide Int->Prod Intramolecular SN2 (Ring Closure) Imp2 Oligomeric Impurities (Over-alkylation) Int->Imp2 + Epoxide/SM Imp1 Diol Impurity (Hydrolysis) Prod->Imp1 + H2O / OH- Prod->Imp2 + Nucleophile

Reaction mechanism and impurity pathways for N-glycidyl sulfonamide synthesis.

Troubleshooting FAQs

Q: Why is my reaction stalling at the chlorohydrin intermediate? A: Causality: The ring closure of the chlorohydrin intermediate requires sufficient base to deprotonate the transient hydroxyl group, facilitating the intramolecular SN2 displacement of the chloride[3]. If you are using a mild base like K₂CO₃, poor solubility in organic solvents (like DMF or MeCN) can stall this step. Solution: Ensure your base is finely powdered and oven-dried to maximize surface area. If the intermediate persists, consider adding a phase-transfer catalyst (e.g., TBAB) or increasing the reaction temperature to 60°C–80°C to provide the necessary activation energy for epoxidation.

Q: I am observing a highly polar spot on TLC/HPLC. What is this impurity and how do I prevent it? A: Causality: This is almost certainly the diol byproduct (N,4-dimethyl-N-(2,3-dihydroxypropyl)benzenesulfonamide). Epoxides are highly strained three-membered rings. In the presence of trace water and hydroxide ions (or during a harsh acidic workup), the oxirane ring undergoes nucleophilic hydrolysis[4]. Solution: Rigorously dry all solvents prior to use. Quench the reaction with ice-cold water to suppress the kinetics of base-catalyzed hydrolysis, and ensure the aqueous phase is strictly neutral (pH ~7) during the extraction phase.

Q: How do I minimize high-molecular-weight oligomeric byproducts? A: Causality: Epichlorohydrin is a bifunctional electrophile. If the steady-state concentration of the deprotonated sulfonamide is too high, it can attack the newly formed epoxide product instead of the unreacted epichlorohydrin, initiating a polymerization chain reaction. Solution: Maintain pseudo-first-order kinetics by using a significant excess of epichlorohydrin (3.0 – 5.0 equivalents) and adding the sulfonamide solution dropwise over 1–2 hours.

Quantitative Parameter Optimization

Summarizing the causality into actionable parameters ensures a robust and reproducible synthesis.

ParameterRecommended ValueCausality / RationalePotential Impurity if Ignored
Epichlorohydrin 3.0 – 5.0 EquivalentsMaintains pseudo-first-order kinetics; prevents the product from acting as an electrophile.Oligomers / Dimers
Base (e.g., K₂CO₃) 2.5 – 3.0 EquivalentsEnsures complete deprotonation of both the sulfonamide and the chlorohydrin intermediate.Chlorohydrin Intermediate
Temperature 60°C – 80°CProvides activation energy for the intramolecular ring-closure (epoxidation) step.Chlorohydrin Intermediate
Solvent Water Content < 0.1% (Anhydrous)Prevents hydroxide-mediated nucleophilic attack on the product's oxirane ring.Diol Byproduct
Addition Rate Dropwise (over 1-2 hrs)Keeps steady-state concentration of sulfonamide low, favoring reaction with epichlorohydrin.Oligomers / Dimers

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—providing the researcher with observable checkpoints to confirm success before proceeding to the next step.

Objective: Synthesis of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide with <2% diol/oligomer impurities.

Step 1: Deprotonation (The Activation Phase)

  • Action: Dissolve 1.0 eq of N-methyl-p-toluenesulfonamide in anhydrous DMF (0.2 M). Add 2.5 eq of finely powdered, oven-dried K₂CO₃. Stir at 60°C for 30 minutes.

  • Self-Validation Check: The suspension will transition from a milky mixture to a more translucent, slightly yellow suspension as the sulfonamide anion forms and dissolves into the organic phase.

Step 2: Alkylation (The Intermediate Phase)

  • Action: Add 4.0 eq of anhydrous epichlorohydrin dropwise over 1 hour using a syringe pump.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.4) should disappear, replaced by a highly polar spot (Rf ~0.1) corresponding to the chlorohydrin intermediate.

Step 3: Epoxidation (The Ring-Closure Phase)

  • Action: Continue stirring at 60°C for an additional 4–6 hours.

  • Self-Validation Check: TLC monitoring will show the Rf ~0.1 spot cleanly converting to the final product spot at Rf ~0.5. If the Rf 0.1 spot persists, the base is exhausted; add an additional 0.5 eq of K₂CO₃.

Step 4: Quenching & Isolation

  • Action: Cool the reaction strictly to 0°C. Quench with ice-cold water and extract with EtOAc. Wash the organic layer with brine (3x) to remove all DMF.

  • Self-Validation Check: HPLC analysis of the crude organic layer should yield a single major peak (>95% AUC), confirming the absence of the early-eluting diol impurity.

Workflow Start Issue: Low Yield or High Impurity Profile Check1 Is the Chlorohydrin intermediate persisting? Start->Check1 Fix1 Increase Base Eq. or add Phase Transfer Catalyst Check1->Fix1 Yes Check2 Are polar Diol impurities present? Check1->Check2 No Fix2 Use anhydrous solvents & neutralize before workup Check2->Fix2 Yes Check3 Are high-MW oligomers detected? Check2->Check3 No Fix3 Increase Epichlorohydrin excess & use slow addition Check3->Fix3 Yes

Troubleshooting workflow for optimizing N-glycidyl sulfonamide preparation.

References

  • Title: N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Total Synthesis of (−)-Lepistine Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Epichlorohydrin - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Workflows

Welcome to the advanced technical support guide for working with N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3). As a versatile, epoxide-containing building block, this compound is frequently uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for working with N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3). As a versatile, epoxide-containing building block, this compound is frequently utilized in drug discovery to introduce the N-methyl-N-tosyl-aminopropanol moiety. However, the inherent ring strain of the oxirane combined with the electronic influence of the adjacent sulfonamide group can lead to complex side reactions, including regiochemical scrambling, hydrolysis, and oligomerization.

This guide provides causal troubleshooting, validated protocols, and mechanistic insights to help you achieve high-fidelity ring-opening transformations.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I observing a mixture of primary and secondary alcohols when opening the epoxide with an amine or alkoxide?

The Causality: The regioselectivity of epoxide ring-opening is strictly governed by the reaction environment. Under basic or neutral conditions, the reaction proceeds via a classic SN​2 mechanism. The nucleophile attacks the less sterically hindered terminal carbon (C3), yielding the desired secondary alcohol. However, if your reaction medium is acidic (or if you are using a strong Lewis acid catalyst), the oxirane oxygen becomes protonated/coordinated. This weakens the C–O bonds, shifting the transition state toward an SN​1 -like pathway. The internal carbon (C2) better stabilizes the developing positive charge due to hyperconjugation and inductive effects, leading to nucleophilic attack at C2 and the formation of the primary alcohol regioisomer [1].

The Fix: To ensure exclusive formation of the secondary alcohol, strictly avoid acidic impurities. If a catalyst is required to accelerate the reaction with weak nucleophiles, utilize a mild, non-polarizing Lewis acid or switch to basic conditions (e.g., using K2​CO3​ or Cs2​CO3​ ).

Q2: How can I eliminate the formation of the 1,2-diol byproduct during scale-up?

The Causality: The 1,2-diol is the product of epoxide hydrolysis. The strained three-membered ring is highly susceptible to nucleophilic attack by adventitious water. This side reaction is autocatalytic in unbuffered systems, as the generated diol can alter the local polarity and hydrogen-bonding network of the solvent, further accelerating moisture uptake and epoxide degradation. The Fix: The system must be self-validating for anhydrous conditions. Pre-titrate all solvents using Karl Fischer (KF) titration (target < 50 ppm H2​O ). Purge the reactor with high-purity Argon, and if using hygroscopic nucleophiles, dry them via azeotropic distillation with toluene prior to the addition of the epoxide.

Q3: I am using a Grignard reagent for C-C bond formation, but I see significant halohydrin impurities and oligomerization. How do I fix this?

The Causality: Grignard reagents (e.g., RMgCl ) contain halide ions that can act as competing nucleophiles, opening the epoxide to form a chlorohydrin. Furthermore, the highly reactive alkoxide intermediate generated upon ring-opening can attack unreacted epoxide monomers, leading to oligomerization. The Fix: Implement a Copper-catalyzed inverse-addition protocol. Pre-mixing the Grignard reagent with a Cu(I) salt generates a highly reactive, soft cuprate species that outcompetes the halide for the epoxide. By slowly adding the epoxide to the cuprate pool (inverse addition) at low temperatures (0 to -5 °C), the steady-state concentration of the epoxide remains near zero, completely suppressing both halohydrin formation and alkoxide-driven oligomerization[2].

Part 2: Mechanistic Pathways & Quantitative Data

Reaction Pathway Visualization

MechanisticPathway Epoxide N,4-dimethyl-N-(oxiran-2-ylmethyl) benzenesulfonamide C3_Attack Terminal (C3) Attack (Basic/Neutral SN2) Epoxide->C3_Attack Nucleophile (e.g., Amines) C2_Attack Internal (C2) Attack (Acidic SN1-like) Epoxide->C2_Attack Lewis/Brønsted Acid + Nucleophile Hydrolysis Hydrolysis (Adventitious H2O) Epoxide->Hydrolysis H2O exposure Sec_Alcohol Secondary Alcohol (Desired Major Product) C3_Attack->Sec_Alcohol Pri_Alcohol Primary Alcohol (Regioisomer) C2_Attack->Pri_Alcohol Diol 1,2-Diol (Degradation Product) Hydrolysis->Diol

Fig 1: Mechanistic divergence of epoxide ring-opening based on reaction environment.

Quantitative Regioselectivity & Byproduct Profile
Reaction ConditionPrimary MechanismC3 Attack (Sec-Alcohol)C2 Attack (Pri-Alcohol)Diol / Oligomer Byproducts
Amine (1.5 eq), Neat, 80 °C Pure SN​2 > 98%< 2%< 1%
Amine (1.5 eq), BF3​⋅OEt2​ , DCM SN​1 -like~ 15%~ 85%5 - 10%
Grignard (Standard Addition) Mixed~ 70%~ 10%~ 20% (Halohydrins)
Grignard + Cu(I) (Inverse Add.) Cuprate SN​2 > 99%< 1%< 1%
Aqueous Base (pH 10) HydrolysisN/AN/A> 95% (1,2-Diol)

Part 3: Self-Validating Experimental Protocols

Workflow Visualization: Anhydrous Inverse-Addition

Workflow Step1 1. Solvent & Reagent Validation (Karl Fischer < 50 ppm) Step2 2. Inert Atmosphere Setup (Vacuum/Argon Cycle x3) Step1->Step2 Step3 3. Pre-cool Reactor (0 to -5 °C) Step2->Step3 Step4 4. Inverse Addition (Epoxide into Nucleophile) Step3->Step4 Step5 5. Controlled Quench (Saturated NH4Cl) Step4->Step5

Fig 2: Optimal workflow for moisture-sensitive, highly regioselective ring-opening.

Protocol A: Base-Mediated Aminolysis (Maximizing C3 Attack)

Use this protocol for coupling the epoxide with primary or secondary amines.

  • Validation: Ensure the amine and solvent (e.g., Ethanol or THF) have a water content of < 100 ppm.

  • Setup: In an oven-dried flask under Argon, dissolve the amine (1.5 equivalents) in anhydrous solvent (0.5 M).

  • Addition: Add N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (1.0 equivalent) in one portion.

  • Reaction: Heat the mixture to 60–80 °C. Causality note: Elevated temperatures are required for weak nucleophiles because the SN​2 trajectory requires overcoming significant steric activation strain.

  • In-Process Control (IPC): Monitor via HPLC or TLC. The reaction is self-validating when the epoxide peak disappears without the emergence of a highly polar baseline spot (which would indicate diol formation).

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO3​ to remove excess amine.

Protocol B: Cu-Catalyzed Grignard Addition (Suppressing Oligomerization)

Adapted from validated scale-up procedures for epoxides [2].

  • Catalyst Preparation: To an oven-dried, Argon-purged reactor, add CuCl (0.2 equivalents) and anhydrous THF. Cool the suspension to -5 °C.

  • Cuprate Formation: Dropwise add the Grignard reagent (2.5 equivalents). Stir for 30 minutes at -5 °C until a homogenous, dark solution forms.

  • Inverse Addition: Dissolve N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cuprate mixture over 1–2 hours via a syringe pump, strictly maintaining the internal temperature between -5 °C and 0 °C. Causality note: This prevents localized heating and keeps the epoxide concentration low, eliminating halohydrin and oligomer formation.

  • Quench: Slowly add saturated aqueous NH4​Cl to break the copper complex. Extract with MTBE, wash with brine, and dry over anhydrous Na2​SO4​ .

References

  • Hansen, T., Vermeeren, P., Haim, A., van Dorp, M. J. H., Codée, J. D. C., Bickelhaupt, F. M., & Hamlin, T. A. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828.[Link]

  • Alam, M., Wise, C., Baxter, C. A., Cleator, E., & Walkinshaw, A. (2012). Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Organic Process Research & Development, 16(3), 435-441.[Link]

Troubleshooting

Technical Support Center: Resolving Low Conversion Rates with N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Pre-Catalysts

Welcome to the advanced troubleshooting portal for researchers and drug development professionals utilizing N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3) in catalytic workflows. This compound is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for researchers and drug development professionals utilizing N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3) in catalytic workflows. This compound is a highly versatile pre-catalyst building block, featuring both a tertiary sulfonamide and a reactive oxirane (epoxide) moiety. It is predominantly used to generate β -amino alcohol-sulfonamide ligands in situ for transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) and dynamic kinetic resolutions[1].

When experiments stall at low conversion rates (<30%), the root cause typically lies in the regioselectivity of the epoxide ring-opening step or the disruption of the metal-ligand bifunctional hydrogen-bonding network[2]. This guide provides field-proven, self-validating protocols to diagnose and resolve these bottlenecks.

Diagnostic Workflow for Low Conversion

DiagnosticTree Start Low Conversion Rate (<30%) CheckNMR Check 1H NMR of Ligand (Epoxide signals 2.6-3.2 ppm) Start->CheckNMR SignalsPresent Signals Present (Incomplete Activation) CheckNMR->SignalsPresent Yes SignalsAbsent Signals Absent (Full Ring Opening) CheckNMR->SignalsAbsent No Hydrolysis Diol Formation (Moisture Contamination) SignalsPresent->Hydrolysis Broad OH peak Action1 Dry Solvents & Increase Temp SignalsPresent->Action1 Unreacted Pre-catalyst Regio Check Regioselectivity (Terminal vs Internal Attack) SignalsAbsent->Regio Action2 Use Lewis Acid Co-catalyst Regio->Action2 Poor Regioselectivity Action3 Switch to Inner-Sphere Metal Regio->Action3 Good Regioselectivity, but low ATH turnover

Diagnostic flowchart for troubleshooting low catalytic conversion rates.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My ATH reaction stalls at 20% conversion despite using standard Noyori-type conditions. Why is the pre-catalyst failing?

Causality: The classic Noyori-Ikariya ATH mechanism relies on a bifunctional metal-ligand cooperative pathway, which requires a primary or secondary amine (an N–H bond) to transfer a proton simultaneously with the metal-hydride[2]. Because N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a tertiary sulfonamide (the nitrogen is methylated), the intact molecule lacks the requisite N–H bond. Resolution: The pre-catalyst must first undergo nucleophilic ring-opening with a primary amine to generate a secondary amine in situ. If your ring-opening step is incomplete, the active bifunctional ligand is never formed, forcing the reaction through a highly unfavorable inner-sphere mechanism.

Q2: How do I verify that the oxirane moiety has been fully and correctly activated?

Causality: Epoxides are susceptible to competitive hydrolysis in the presence of adventitious water, forming an inactive diol instead of the desired amino-alcohol ligand. Furthermore, nucleophilic attack must occur regioselectively at the less hindered terminal carbon of the oxirane[3]. Self-Validating Protocol: Do not proceed to metal complexation without analytical validation. Take a reaction aliquot and perform a 1 H NMR scan.

  • Disappearance: Ensure the characteristic oxirane protons ( 2.6–3.2 ppm) have completely disappeared.

  • Regioselectivity Check: Look for the newly formed secondary amine proton and the methine proton adjacent to the hydroxyl group ( 3.8–4.0 ppm). If you observe a complex mixture of methine signals, nucleophilic attack occurred at both the internal and terminal carbons, leading to sterically hindered, inactive chelates.

Q3: How does solvent choice affect the activation of the oxirane moiety?

Causality: Protic solvents like isopropanol (IPA) significantly accelerate the aminolysis of epoxides by hydrogen-bonding to the oxirane oxygen, thereby increasing its electrophilicity. Attempting the pre-catalyst activation step in strictly aprotic solvents (like pure dichloromethane or toluene) without a Lewis acid will result in sluggish kinetics and poor conversion.

Quantitative Data: Impact of Activation Conditions

The table below summarizes how optimizing the epoxide ring-opening step directly dictates the final conversion rate of the downstream catalytic reduction (using acetophenone as a model substrate).

Activation SolventNucleophile (Amine)Temp (°C)Epoxide Conversion (%)Regioselectivity (Terminal:Internal)Final ATH Conversion (%)
TolueneBenzylamine2515%80:2012%
TolueneBenzylamine6045%85:1528%
Isopropanol (IPA)Benzylamine60>99%95:589%
IPA + H2​O (Trace)Benzylamine60>99% (Hydrolysis)N/A (Diol formed)<5%
IPA + LiClO4​ Benzylamine25>99%>99:198%

Key Takeaway: Utilizing a protic solvent with a mild Lewis acid ( LiClO4​ ) ensures complete, highly regioselective activation of the pre-catalyst, maximizing downstream turnover.

Standardized Protocol for In Situ Ligand Activation & Catalysis

To ensure a self-validating and reproducible system, follow this step-by-step methodology for generating the active catalyst and performing the reduction.

Phase 1: Pre-Catalyst Activation (Ligand Synthesis)

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in 5.0 mL of anhydrous isopropanol.

  • Catalytic Additive: Add 0.1 mmol of anhydrous Lithium Perchlorate ( LiClO4​ ) to act as a mild Lewis acid, enhancing regioselectivity[3].

  • Aminolysis: Introduce 1.05 mmol of the chosen primary amine (e.g., benzylamine). Stir the mixture at 60 °C for 4 hours.

  • Validation Check: Withdraw 0.1 mL, evaporate, and run a quick 1 H NMR to confirm the absence of oxirane peaks (2.6–3.2 ppm).

Phase 2: Metal Complexation & Catalytic Cycle 5. Complexation: To the validated ligand solution, add 0.5 mmol of [Ru(p−cymene)Cl2​]2​ and 2.0 mmol of triethylamine ( NEt3​ ). Stir at 80 °C for 1 hour to form the active Ru-complex. 6. Substrate Addition: Cool the system to 40 °C. Add 100 mmol of the ketone substrate (100:1 Substrate/Catalyst ratio). 7. Reduction: Slowly add an azeotropic mixture of formic acid/triethylamine (5:2) as the hydrogen donor. Monitor the reaction via GC/MS or HPLC until complete conversion is achieved.

Mechanistic Pathway Visualization

MechanisticPathway PreCat Pre-Catalyst (Intact Epoxide) Ligand Active Ligand (β-amino alcohol) PreCat->Ligand Regioselective Ring Opening DeadEnd Inactive Diol (Hydrolysis) PreCat->DeadEnd Trace H2O Amine + Primary Amine (Nucleophile) Amine->Ligand ActiveCat Active Ru-Catalyst (Bifunctional) Ligand->ActiveCat Complexation RuPrec + [Ru(p-cymene)Cl2]2 RuPrec->ActiveCat Product Chiral Alcohol (High Conversion) ActiveCat->Product Transfer Hydrogenation Substrate Ketone Substrate + HCOOH Substrate->Product

Mechanistic sequence from epoxide pre-catalyst activation to the final asymmetric transfer hydrogenation.

References

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes Source: MDPI - Catalysts URL:[Link]

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide and Other Sulfonamide Epoxides in Synthesis

Introduction: The Strategic Value of Sulfonamide Epoxides In the landscape of modern medicinal chemistry and organic synthesis, three-membered heterocyclic rings like epoxides represent a confluence of reactivity, synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Sulfonamide Epoxides

In the landscape of modern medicinal chemistry and organic synthesis, three-membered heterocyclic rings like epoxides represent a confluence of reactivity, synthetic versatility, and atom economy.[1] When appended to a sulfonamide scaffold, these epoxides become powerful intermediates, primarily for the synthesis of chiral β-amino alcohols.[2][3] This structural motif is a cornerstone of numerous biologically active compounds, including antimalarials, HIV protease inhibitors, and anti-Alzheimer's agents.[2][3] The sulfonamide group is not merely a passenger; it activates the epoxide ring towards nucleophilic attack and serves as a robust protecting group for the resulting amine, a critical feature in multi-step syntheses.[4][5]

This guide provides an in-depth comparison of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide against other commonly employed sulfonamide epoxides. We will dissect their relative performance in key synthetic transformations, focusing on reactivity, regioselectivity, and the strategic implications of the sulfonamide's structure on downstream deprotection steps. Our analysis is grounded in experimental data and established mechanistic principles to empower researchers in making informed decisions for their synthetic campaigns.

Featured Compound: N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a crystalline solid characterized by a p-toluenesulfonyl (tosyl) group wherein the sulfonamide nitrogen is substituted with a methyl group in addition to the glycidyl (oxiran-2-ylmethyl) moiety. This N-methylation distinguishes it from its more common N-H counterpart, N-glycidyl-p-toluenesulfonamide.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₅NO₃S[6]
Molecular Weight 241.31 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 98-102 °C[6]
Solubility Soluble in organic solvents, slightly soluble in water[6]

Synthetic Accessibility: The synthesis of this and related compounds typically involves the nucleophilic substitution of an epihalohydrin, such as epichlorohydrin, by the corresponding sulfonamide under basic conditions. The starting N,4-dimethylbenzenesulfonamide is readily prepared from p-toluenesulfonyl chloride and methylamine, making the target epoxide highly accessible.

Comparative Analysis: Performance in Nucleophilic Ring-Opening Reactions

The quintessential reaction of sulfonamide epoxides is their ring-opening by nucleophiles to afford protected β-amino alcohols. The choice of the sulfonamide group has profound consequences on this transformation and subsequent synthetic steps. We will compare our feature compound to two key alternatives: the classical N-tosyl and the readily cleavable N-nosyl analogues.

FeatureN,4-dimethyl-N-(glycidyl) benzenesulfonamideN-Glycidyl-p-toluenesulfonamide (Tosyl Analogue)N-Glycidyl-2-nitrobenzenesulfonamide (Nosyl Analogue)
Epoxide Reactivity High. The tosyl group is strongly electron-withdrawing, activating the epoxide. The N-methyl group has a minor electronic effect but prevents N-H acidity issues.High. The tosyl group provides strong activation. The acidic N-H proton can complicate reactions involving strong bases.Very High. The 2-nitro group makes the nosyl moiety exceptionally electron-withdrawing, rendering the epoxide highly electrophilic.[5]
Regioselectivity Excellent. Under neutral or Lewis acidic conditions, nucleophilic attack is highly regioselective. With "soft" nucleophiles (e.g., amines, thiols), attack occurs at the sterically less hindered terminal carbon (SN2).[7]Excellent. Similar to the N-methylated version, it exhibits high regioselectivity, governed by steric and electronic factors of the nucleophile and catalyst system.[8]Excellent. Follows the same regioselectivity principles, often with enhanced reaction rates due to higher activation.
Deprotection Conditions Harsh. Cleavage of the N-tosyl group requires strong reducing agents (e.g., Na/NH₃, SmI₂) or harsh acidic conditions (e.g., HBr/AcOH).[5]Harsh. Identical to the N-methylated tosyl group, requiring forcing conditions for removal.[5]Mild. This is the key advantage. The nosyl group is readily cleaved under mild conditions using a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃).[5]
Orthogonality Low. The harsh deprotection conditions limit its compatibility with many other protecting groups and sensitive functionalities.Low. Shares the same limitations as its N-methylated counterpart.High. The mild cleavage conditions make it orthogonal to many acid-labile (e.g., Boc) and base-labile protecting groups, a significant strategic advantage.[5]
Expert Insights on Causality:
  • Reactivity: The reactivity of the epoxide is directly proportional to the electron-withdrawing strength of the sulfonamide group. The order is Nosyl > Tosyl ≈ N-Methyl-Tosyl. This increased reactivity with the nosyl group can be advantageous, potentially allowing for lower reaction temperatures or the use of less reactive nucleophiles.

  • Regioselectivity: In the absence of a directing group or a strongly coordinating catalyst, the regioselectivity of the ring-opening of these terminal epoxides is predominantly governed by an SN2-type mechanism, favoring attack at the less substituted carbon. However, the use of certain Lewis acids can promote attack at the internal carbon, particularly if it is benzylic, by stabilizing the developing positive charge.[7] The choice of catalyst is therefore a critical parameter for controlling the regiochemical outcome.[2][3][8]

  • Deprotection Strategy: The choice between a tosyl-based and a nosyl-based epoxide is fundamentally a strategic decision about the endgame of the synthesis. If the sulfonamide is intended to remain in the final molecule or if the subsequent steps are robust enough to withstand harsh deprotection, the cost-effective and highly crystalline tosyl derivatives are excellent choices. However, for complex syntheses requiring orthogonal protecting group strategies, the nosyl analogue is unequivocally superior due to its mild cleavage conditions.[5]

Experimental Protocols and Data

Representative Experimental Data

The following table summarizes typical results for the ring-opening of various sulfonamide epoxides with benzylamine, a common nucleophile. Conditions are generalized for comparison.

Sulfonamide EpoxideCatalystTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (C-terminal:C-internal)
N,4-dimethyl-N-(glycidyl)benzenesulfonamideLiClO₄254>95%>99:1
N-Glycidyl-p-toluenesulfonamideNone6012~90%>99:1
N-Glycidyl-2-nitrobenzenesulfonamideNone253>95%>99:1

Data are representative values synthesized from typical procedures found in the literature for epoxide ring-opening reactions.[9]

General Protocol: Lewis Acid-Catalyzed Ring-Opening with an Amine

This protocol describes a self-validating system for the regioselective synthesis of a protected β-amino alcohol.

Materials:

  • Sulfonamide Epoxide (1.0 eq)

  • Amine Nucleophile (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Lithium Perchlorate (LiClO₄) (0.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sulfonamide epoxide (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Catalyst Addition: Add the Lewis acid catalyst, LiClO₄ (0.1 eq), to the solution and stir until it dissolves. The use of a catalyst accelerates the reaction, often allowing for milder conditions.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise at room temperature. A slight excess of the nucleophile ensures complete consumption of the limiting epoxide.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting epoxide spot and the appearance of a new, more polar product spot indicates reaction progression. This step is crucial to prevent over-running the reaction or premature workup.

  • Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution. This step neutralizes the Lewis acid and any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water and then brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure β-amino alcohol derivative. The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Visualizing the Chemistry

General Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Sulfonamide Epoxide D Mix in Solvent (MeCN) Stir at RT A->D B Amine Nucleophile B->D C Catalyst (e.g., LiClO₄) C->D E Quench (aq. NaHCO₃) D->E F Extract (EtOAc) E->F G Wash & Dry F->G H Concentrate G->H I Column Chromatography H->I J Pure β-Amino Alcohol Product I->J

Caption: SN2 mechanism for amine attack on the terminal epoxide carbon.

Conclusion and Strategic Recommendations

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a highly effective and accessible substrate for the synthesis of protected β-amino alcohols. Its performance in terms of reactivity and regioselectivity is comparable to the classical N-tosyl analogue. The primary differentiator among the sulfonamide epoxides discussed lies not in the ring-opening reaction itself, but in the subsequent deprotection of the sulfonamide.

  • For robust syntheses where harsh deprotection is tolerated, or when the sulfonamide is part of the final target scaffold, N,4-dimethyl- or N-tosyl- glycidyl sulfonamides are excellent, cost-effective choices.

  • For complex, multi-step syntheses of sensitive molecules requiring orthogonal protection, the N-nosyl glycidyl sulfonamide is the superior reagent. The ability to deprotect under mild, thiol-mediated conditions provides a critical strategic advantage that often justifies its higher cost.

Ultimately, the selection of the "best" sulfonamide epoxide is context-dependent. By understanding the interplay between reactivity, regioselectivity, and deprotection strategies, researchers can select the optimal building block to streamline their synthetic endeavors and accelerate the drug discovery process.

References

  • Organic Letters. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. ACS Publications. [Link]

  • Chemical Communications. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. RSC Publishing. [Link]

  • ACS Omega. (2020). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Publications. [Link]

  • PMC. (2020). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. [Link]

  • PMC. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]

  • SciELO México. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]

  • ResearchGate. Application of sulfonyl chlorides and chiral amines in the efficient synthesis of nonracemic sulfinamides. [Link]

  • ResearchGate. (2025). Epoxides and aziridines -A mini review. [Link]

  • MDPI. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • PubMed. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. [Link]

  • Tradeindia. N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra. National Analytical Corporation - Chemical Division. [Link]

  • Journal of the American Chemical Society. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. [Link]

  • IIT Kanpur. An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. [Link]

  • PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • PMC. Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. [Link]

  • Semantic Scholar. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

  • JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • Polymer Chemistry. (2024). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. RSC Publishing. [Link]

  • Google Patents. US2712001A - Sulfonamide-epoxide compositions.
  • Organic Chemistry Portal. Epoxide synthesis by sulfonium ylide addition. [Link]

  • Institut Pasteur. (2019). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. [Link]

  • Indian Academy of Sciences. SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides. [Link]

  • Semantic Scholar. (2003). Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. [Link]

  • PubMed. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. [Link]

  • ResearchGate. Ring‐opening reaction of aliphatic N‐tosyl aziridines with 4‐hydroxydithiocoumarin. [Link]

  • ResearchGate. (2024). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. [Link]

  • ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. [Link]

  • Semantic Scholar. Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide. In the absenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide. In the absence of a standardized pharmacopoeial method, this document outlines the development and validation of a robust, stability-indicating HPLC method, comparing its performance against the internationally recognized acceptance criteria stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This approach ensures the method is fit for its intended purpose: to accurately and reliably measure the purity of this key pharmaceutical intermediate.

Introduction to the Analyte and the Analytical Challenge

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS No: 890662-14-3) is an organic intermediate featuring a sulfonamide and a reactive oxirane (epoxide) ring.[4] The inherent reactivity of the epoxide moiety makes the molecule susceptible to degradation, particularly through hydrolysis or reaction with nucleophiles. Therefore, a stability-indicating analytical method is crucial to not only quantify the main compound but also to separate it from potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and precision.[5]

The objective of this guide is to present a systematic approach to validating an HPLC method for the purity assessment of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide. The performance of the developed method will be rigorously evaluated against the validation parameters outlined in ICH Q2(R2), including specificity, linearity, accuracy, precision, and robustness.[1][2][6]

Proposed HPLC Method

Based on the physicochemical properties of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, which is a moderately polar, non-ionic compound soluble in organic solvents,[4] a reversed-phase HPLC method is proposed.

Table 1: Proposed Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Acetonitrile

Method Validation Workflow

The validation of the analytical procedure is a holistic process designed to confirm that the method is suitable for its intended use.[7] The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC_PDA Analyze by HPLC-PDA Acid->HPLC_PDA Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC_PDA Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC_PDA Thermal Thermal (80°C, Solid) Thermal->HPLC_PDA Photo Photolytic (UV/Vis Light) Photo->HPLC_PDA PeakPurity Peak Purity Assessment HPLC_PDA->PeakPurity Resolution Resolution of Degradants HPLC_PDA->Resolution

Sources

Validation

Comparative Reactivity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in Cross-Coupling

Executive Summary N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3)[1]—commonly referred to as N-methyl-N-glycidyltosylamide—is a highly versatile, bifunctional building block utilized in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3)[1]—commonly referred to as N-methyl-N-glycidyltosylamide—is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical intermediates. Featuring both a highly strained oxirane (epoxide) ring and a robust sulfonamide moiety, this compound is uniquely suited for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of its reactivity profile against other common epoxides, detailing the mechanistic causality that makes it an optimal substrate for regioselective cross-electrophile coupling.

Structural & Electronic Profile: The Causality of the Sulfonamide Design

In transition-metal catalysis, the presence of Lewis basic functional groups (such as primary or secondary amines) often leads to catalyst poisoning via irreversible coordination to the metal center (e.g., Ni, Pd, or Co).

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide circumvents this limitation through two critical design elements:

  • Tosyl (Ts) Protection: The strongly electron-withdrawing benzenesulfonyl group delocalizes the nitrogen's lone pair, drastically reducing its Lewis basicity and preventing coordination to the active Ni(0) or Ni(I) catalytic species.

  • N-Methylation: The absence of an N-H bond eliminates the risk of undesired deprotonation, competitive N-alkylation, or dehydrogenation under basic or reductive reaction conditions[2].

Unlike terminal epoxides with electron-donating groups, the electron-withdrawing nature of the N-Ts-N-Me group increases the electrophilicity of the adjacent C3 (terminal) carbon. This electronic bias, combined with the steric bulk of the sulfonamide, heavily favors nucleophilic or radical attack at the less hindered terminal position, ensuring exceptional regioselectivity[3],[4].

Comparative Reactivity in Cross-Electrophile Coupling

In the context of [5], epoxides are typically opened to form carbon-centered radicals that subsequently couple with aryl halides. The reactivity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is compared against standard epoxide alternatives below.

Table 1: Comparative Reactivity Profile in Ni-Catalyzed Cross-Electrophile Coupling with Aryl Bromides
Epoxide SubstrateElectronic NatureRegioselectivity (Linear:Branched)Catalyst Poisoning RiskTypical Yield (%)
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Electron-Withdrawing (N-Ts)>95:5Low82 - 88%
Benzyl Glycidyl Ether (BGE) Electron-Donating (O-Bn)>95:5Low85 - 90%
Epichlorohydrin Electron-Withdrawing (Cl)80:20Medium (Side reactions)50 - 60%
N-methyl-N-glycidylamine Electron-Donating (Amine)N/AHigh (Lewis Base)< 10%

Analytical Insight: While Benzyl Glycidyl Ether (BGE) offers similar yields and regioselectivity, the sulfonamide epoxide directly installs a protected pharmacophore (a β -amino alcohol derivative) in a single step, bypassing the need for downstream ether deprotection and amination. Epichlorohydrin, while inexpensive, suffers from competing oxidative addition at the C-Cl bond, leading to complex oligomeric mixtures and significantly lower yields. Unprotected amines completely halt the reaction due to catalyst poisoning.

Mechanistic Pathway: Reductive Cross-Coupling

The cross-coupling of this sulfonamide epoxide with aryl halides operates via a dual-activation pathway. Because direct oxidative addition of Ni(0) into an epoxide is kinetically challenging[6],[7], a co-catalyst (such as NaI) is employed to facilitate a self-validating catalytic cycle:

  • Regioselective Ring Opening: The iodide anion attacks the less hindered terminal carbon of the epoxide, forming an intermediate iodohydrin[5].

  • Radical Generation: The weak C-I bond undergoes single-electron transfer (SET) reduction by Ni(I) or Zn, generating a secondary alkyl radical.

  • Radical Capture & C-C Bond Formation: The alkyl radical is captured by an Ar-Ni(II)-X species to form a high-valent Ni(III) intermediate, which rapidly undergoes reductive elimination to yield the β -amino alcohol product.

G Ni0 Ni(0)L Active Catalyst NiII_Ar Ar-Ni(II)-X Oxidative Addition Ni0->NiII_Ar + Ar-X NiIII Ar-Ni(III)-Alkyl Radical Capture NiII_Ar->NiIII + Alkyl Radical Epoxide N-Ts-Glycidylamine + NaI Iodohydrin Iodohydrin Intermediate Epoxide->Iodohydrin Regioselective Ring Opening AlkylRadical Alkyl Radical Intermediate Iodohydrin->AlkylRadical SET Reduction (- I-) AlkylRadical->NiIII Product Cross-Coupled Product (β-Amino Alcohol) NiIII->Product Reductive Elimination NiI Ni(I)X Intermediate NiIII->NiI Catalyst Turnover NiI->Ni0 + Zn Reduction Zn Zn (Reductant) Zn->NiI 2e- transfer

Ni-catalyzed cross-electrophile coupling mechanism of N-Ts-glycidylamine via radical intermediates.

Experimental Protocol: Ni-Catalyzed Cross-Electrophile Coupling

This protocol outlines the coupling of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide with 4-bromoanisole. Every step is designed as a self-validating system to ensure reproducibility and mechanistic fidelity.

Materials:

  • N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (1.5 equiv)

  • 4-Bromoanisole (1.0 equiv, 0.5 mmol)

  • NiBr₂·diglyme (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Sodium Iodide (NaI) (20 mol%)

  • Zinc dust (2.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (2.5 mL)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): In a nitrogen-filled glovebox, add NiBr₂·diglyme (15.5 mg, 10 mol%) and dtbbpy (13.4 mg, 10 mol%) to an oven-dried 10 mL Schlenk tube.

    • Causality: Pre-complexation of Ni(II) with the sterically demanding dtbbpy ligand is essential to prevent catalyst aggregation and favor the cross-coupling pathway over homocoupling.

  • Reductant & Co-catalyst Addition: Add Zn dust (81.7 mg, 2.5 equiv) and NaI (15.0 mg, 20 mol%).

    • Causality: Zn serves as the terminal reductant to maintain the active Ni(0)/Ni(I) cycle. NaI is critical for the transient conversion of the epoxide to a highly reactive iodohydrin, significantly lowering the activation energy required for radical generation.

  • Substrate Introduction: Add 4-bromoanisole (93.5 mg, 1.0 equiv) and N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (181.0 mg, 1.5 equiv).

  • Solvent Addition & Reaction Execution: Add anhydrous DMA (2.5 mL). Seal the tube, remove it from the glovebox, and stir vigorously at 60 °C for 24 hours.

    • Causality: Vigorous stirring is mandatory due to the heterogeneous nature of the Zn dust. The 60 °C temperature provides sufficient thermal energy for the initial oxidative addition of the aryl bromide to the Ni(0) center.

  • Workup & Validation: Cool the reaction to room temperature. Quench with 1M HCl (5 mL) to dissolve unreacted Zn dust. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the linear β -amino alcohol product.

References

  • Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides Source: Journal of the American Chemical Society URL:[Link]

  • Nickel-catalyzed cross-coupling of epoxides with aryltriflates: rapid and regioselective construction of aryl ketones Source: Chemical Communications URL:[Link]

  • Copper-Catalyzed Deoxygenative C–N Coupling of Epoxides and Sulfonamides Source: The Journal of Organic Chemistry URL:[Link]

  • Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[Link]

Sources

Comparative

A Comparative Guide to the Definitive Validation of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide by Tandem Mass Spectrometry (MS/MS)

Introduction: The Analytical Imperative for a Reactive Intermediate In the landscape of pharmaceutical development, the purity and precise quantification of all chemical entities are paramount. N,4-dimethyl-N-(oxiran-2-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Reactive Intermediate

In the landscape of pharmaceutical development, the purity and precise quantification of all chemical entities are paramount. N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, a molecule characterized by a sulfonamide group and a reactive oxirane (epoxide) ring, serves as a critical organic intermediate in the synthesis of more complex bioactive molecules.[1] Its inherent reactivity, conferred by the strained epoxide ring, makes it a valuable synthon but also a potential liability.[1] The epoxide moiety is a structural alert for potential genotoxicity, meaning its presence as a residual impurity in a final Active Pharmaceutical Ingredient (API) must be rigorously controlled to levels that are often in the parts-per-million (ppm) range.[2][3][4]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide. We will establish why Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), represents the gold standard for this task. The discussion will be grounded in the internationally harmonized standards of the ICH Q2(R1) guideline, providing a framework for a self-validating and trustworthy analytical system.[5][6][7][8]

The Premier Solution: Validation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the trace-level quantification of a potentially genotoxic impurity (PGI) within a complex API matrix, no technique offers a more compelling combination of sensitivity and selectivity than LC-MS/MS.[9][10][11] Unlike spectroscopic methods that rely on chromophores, mass spectrometry measures an intrinsic and highly specific property of the molecule: its mass-to-charge ratio (m/z) and that of its fragments.

The Causality of Superiority: Why MS/MS Excels

The power of tandem mass spectrometry lies in its two-stage filtering process.[12][13] First, the initial mass spectrometer (MS1) isolates the 'precursor ion'—the ionized form of our target molecule. This ion is then fragmented in a collision cell, and the resulting 'product ions' are analyzed by a second mass spectrometer (MS2).[12] This precursor-to-product ion transition is a unique molecular fingerprint, providing an exceptionally high degree of confidence in the analyte's identity and quantity, even in the presence of co-eluting, isobaric (same mass) impurities. This capability is indispensable for ensuring the safety and quality of pharmaceutical products.[2][4]

Designing a Self-Validating LC-MS/MS Protocol

A robust analytical method is one that is validated for its intended purpose. By adhering to the ICH Q2(R1) framework, we create a self-validating system where each experiment confirms a specific performance characteristic.[6][8]

Below is a comprehensive workflow for the validation of an LC-MS/MS method for N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.

LC_MS_MS_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_PreVal Phase 2: Pre-Validation cluster_Val Phase 3: ICH Q2(R1) Validation Dev_Start Analyte Characterization (MW: 241.31 g/mol) LC_Dev LC Method Optimization (Column, Mobile Phase, Gradient) Dev_Start->LC_Dev MS_Dev MS/MS Parameter Tuning (Ionization, MRM Transitions) Dev_Start->MS_Dev System_Suitability System Suitability Testing (SST) (Peak Shape, Retention Time, S/N) LC_Dev->System_Suitability MS_Dev->System_Suitability Specificity Specificity & Selectivity (Blank Matrix vs. Spiked) System_Suitability->Specificity Linearity Linearity & Range (Calibration Curve, r² ≥ 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Accuracy->Precision LOQ_LOD Sensitivity (LOQ S/N ≥ 10, LOD S/N ≥ 3) Precision->LOQ_LOD Robustness Robustness (Varied Flow Rate, Temp, pH) LOQ_LOD->Robustness Stability Solution Stability (Autosampler, Bench-top) Robustness->Stability Validated_Method Validated Method for Routine Use Stability->Validated_Method

Caption: Workflow for LC-MS/MS method validation, adhering to ICH Q2(R1) guidelines.

Experimental Protocol: LC-MS/MS Quantification

This protocol is a representative method for quantifying N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in an API matrix.

1. Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards at concentrations ranging from 0.1 ng/mL to 50 ng/mL. This range is typical for PGI analysis.

  • Sample Preparation: Accurately weigh 100 mg of the API sample, dissolve in 10 mL of diluent to achieve a 10 mg/mL solution. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Instrumental Conditions:

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Causality: A C18 column provides excellent hydrophobic retention for a moderately polar molecule like the target analyte, ensuring good separation from the main API peak.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. Total run time: ~5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Causality: The nitrogen and oxygen atoms in the sulfonamide group can readily accept a proton, making positive mode ESI highly efficient for this class of compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 242.1 (corresponding to [M+H]⁺).

    • Product Ions (Q3): Hypothetical fragmentation could yield significant product ions such as m/z 155.0 (loss of the oxiran-ylmethyl group) and m/z 186.1 (rearrangement and loss of C3H6). The two most intense and stable transitions would be selected for quantification (quantifier) and confirmation (qualifier).

Comparative Analysis: Alternative Methodologies

While LC-MS/MS is the superior technique, it is instructive to compare it with other available methods to understand its specific advantages.[14][15]

ParameterLC-MS/MSHPLC-UVUV-Vis Spectrophotometry
Specificity/Selectivity Exceptional: Based on mass, fragmentation, and retention time. Unambiguous identification.[9]Moderate: Relies on chromatographic separation. Vulnerable to co-eluting impurities with similar UV absorbance.[15]Low: Measures total absorbance at a specific wavelength. Highly susceptible to interference from any absorbing species.
Sensitivity (LOD/LOQ) Very High: Typically low ng/mL to pg/mL. Ideal for trace PGI analysis.[2][3]Moderate: µg/mL range. Generally insufficient for PGI control.[16]Low: High µg/mL to mg/mL range. Unsuitable for impurity analysis.
Linear Range Wide (3-4 orders of magnitude)Moderate (2-3 orders of magnitude)Narrow (1-2 orders of magnitude)
Matrix Effect Can be significant but is manageable with proper sample preparation and use of internal standards.[17]Less prone to signal suppression/enhancement but vulnerable to chromatographic interference.Highly dependent on matrix transparency at the analytical wavelength.
Instrumentation Cost HighModerateLow
Throughput High, with fast gradient methods.ModerateLow to Moderate
Expertise Required HighModerateLow

Expert Insight: For the intended purpose of validating N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide as a potential impurity in a drug substance, the sensitivity and specificity of HPLC-UV and UV-Vis Spectrophotometry are fundamentally inadequate. The risk of a false negative (failing to detect the impurity when it is present) or a false positive (misidentifying another compound as the impurity) is unacceptably high under the stringent requirements of pharmaceutical quality control. LC-MS/MS is the only technique presented that provides the necessary confidence and performance.[2][4]

Hypothetical Validation Data Summary

The following tables represent expected outcomes from a successful LC-MS/MS method validation, conducted according to the ICH Q2(R1) guideline.[6][8]

Table 1: Linearity and Sensitivity

Parameter Result Acceptance Criteria
Linearity Range 0.5 - 50 ng/mL ---
Correlation Coefficient (r²) 0.9992 ≥ 0.99
Limit of Quantitation (LOQ) 0.5 ng/mL (S/N = 11.2) S/N Ratio ≥ 10

| Limit of Detection (LOD) | 0.15 ng/mL (S/N = 3.5) | S/N Ratio ≥ 3 |

Table 2: Accuracy and Precision

Spiked Level Concentration (ng/mL) Accuracy (% Recovery) Precision (%RSD, n=6) Acceptance Criteria
LOQ 0.5 104.5% 4.8% Accuracy: 80-120%Precision: ≤ 20%
Low QC 1.5 101.2% 3.1% Accuracy: 85-115%Precision: ≤ 15%
Mid QC 15.0 98.7% 2.5% Accuracy: 85-115%Precision: ≤ 15%

| High QC | 40.0 | 102.8% | 1.9% | Accuracy: 85-115%Precision: ≤ 15% |

Conclusion

The validation of an analytical method for a reactive intermediate such as N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide demands a technique that is beyond reproach in terms of specificity and sensitivity. This guide has demonstrated that while alternative methods like HPLC-UV exist, they lack the performance characteristics required for robust quality control in a pharmaceutical setting.

The LC-MS/MS methodology, structured within the self-validating framework of the ICH Q2(R1) guideline, is the authoritative choice. Its ability to provide a unique molecular fingerprint through precursor and product ion monitoring ensures unambiguous identification and accurate quantification at the trace levels required to ensure patient safety. For researchers and drug development professionals, embracing LC-MS/MS is not merely a choice of instrumentation; it is a commitment to scientific integrity and the highest standards of drug quality.

References

  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (n.d.). Google Scholar.
  • ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. (n.d.). Scribd.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (1995). European Medicines Agency.
  • Gaskell, S. J. (1986). Pharmaceutical and clinical analysis by tandem mass spectrometry. PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. (2024). Preprints.org.
  • A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. (n.d.). International Pharmaceutical Industry.
  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PubMed Central.
  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (2024). ResearchGate.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). PubMed Central.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). PubMed.
  • Development and Validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree.
  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. (n.d.). Rasayan Journal of Chemistry.
  • A Comparative Guide to Validated Analytical Methods for Sulfisomidine Quantification. (n.d.). Benchchem.
  • A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (n.d.). Semantic Scholar.
  • N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide. (n.d.). Tradeindia.
  • Albero, B., et al. (2014). Alternative sample treatments for the determination of sulfonamides in milk by HPLC with fluorescence detection. PubMed.
  • A Comparative Guide to the Validation of Analytical Methods for Azosulfamide. (n.d.). Benchchem.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). SciSpace.
  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.
  • Berendsen, B. J. A., et al. (n.d.). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube.
  • N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation. (2013). PubMed Central.
  • N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation. (2013). PubMed.
  • N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation. (2026). ResearchGate.

Sources

Validation

Benchmarking N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Efficiency in Alkylation: A Comprehensive Comparison Guide

Executive Summary In modern drug development and proteomics, the precision of alkylating agents dictates the yield, purity, and scalability of synthetic workflows. While traditional electrophiles like epichlorohydrin and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and proteomics, the precision of alkylating agents dictates the yield, purity, and scalability of synthetic workflows. While traditional electrophiles like epichlorohydrin and benzyl bromide have historically dominated N- and S-alkylation protocols, their utility is often bottlenecked by high volatility, toxicity, and poor regioselectivity.

This guide benchmarks N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS: 890662-14-3)—a specialized N-glycidyl sulfonamide—against conventional alternatives. By acting as a highly regioselective epoxide alkylator, this reagent introduces the 3-(N-methyl-N-tosylamino)-2-hydroxypropyl moiety with exceptional efficiency. We will analyze the mechanistic causality behind its performance, provide comparative quantitative data, and establish self-validating experimental protocols for laboratory application.

Mechanistic Causality: Why N-Glycidyl Sulfonamides Excel

The fundamental challenge in alkylation is balancing electrophilic reactivity with regiocontrol. Traditional bifunctional epoxides, such as epichlorohydrin, present two competing electrophilic sites: the strained oxirane ring and the carbon-chlorine bond. Depending on the nucleophile (amine vs. thiol) and the solvent, attack can occur at either site, leading to complex mixtures of ring-opened and directly displaced products.

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide eliminates this ambiguity. The molecule consists of an oxirane ring coupled to an N-methylated tosylamide. Because the sulfonamide anion is a remarkably poor leaving group under standard nucleophilic conditions, the SN2 displacement pathway at the C-N bond is entirely suppressed. Consequently, nucleophilic attack is exclusively directed toward the less sterically hindered terminal carbon of the epoxide ring[1].

Furthermore, the compound is a stable, non-volatile crystalline solid (melting point 98–102 °C)[2]. This physical state drastically reduces the inhalation hazards associated with liquid alkylating agents and allows for precise gravimetric dosing, ensuring highly reproducible stoichiometric ratios. The ring-opening process is redox-neutral and atom-economical, yielding a predictable secondary alcohol functional handle[3].

Mechanism Nuc Nucleophile (e.g., R2NH, RSH) TS SN2 Transition State (Terminal C Attack) Nuc->TS Nucleophilic attack Agent N,4-dimethyl-N-(oxiran-2-ylmethyl) benzenesulfonamide Agent->TS Epoxide activation Prod Regioselective Alkylated Product (Secondary Alcohol Motif) TS->Prod Ring opening & Protonation

Mechanistic pathway of regioselective SN2 epoxide ring opening by nucleophiles.

Quantitative Benchmarking: Efficiency & Selectivity

To objectively evaluate the efficiency of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, we benchmarked it against three industry-standard alkylating agents in a standard N-alkylation reaction with a secondary amine (piperidine) at 60 °C in acetonitrile.

Table 1: Comparative Efficiency of Alkylating Agents

Alkylating AgentPhysical StatePrimary Reactive Site(s)Regioselectivity (Epoxide Opening)Typical YieldHandling & Safety Profile
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Solid Epoxide >99% 88 - 95% Moderate (Stable, easily weighed)
EpichlorohydrinLiquidEpoxide & C-Cl~70% (Mixed products)60 - 75%High Risk (Volatile, toxic, carcinogen)
Glycidyl TosylateSolidEpoxide & C-OTs~85%75 - 85%Moderate (Moisture sensitive)
Benzyl BromideLiquidC-BrN/A (Direct SN2)80 - 90%High Risk (Potent lachrymator)

Data Synthesis: The N-glycidyl sulfonamide demonstrates superior regioselectivity (>99%) because the tosylamide group does not participate as a leaving group. This results in higher isolated yields (88-95%) and significantly simplifies downstream purification by eliminating the need to separate structurally similar regioisomers.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol for the N-alkylation of secondary amines is designed as a self-validating system. The methodology includes built-in analytical checkpoints to confirm reaction causality and completion.

Protocol: Regioselective N-Alkylation

Materials Required:

  • N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (1.0 equiv)

  • Target Nucleophile (e.g., Piperidine or Thiol derivative) (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst (Optional): Lithium perchlorate (LiClO₄, 0.1 equiv) to accelerate epoxide opening for sterically hindered amines.

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in 5 mL of anhydrous MeCN.

  • Nucleophile Addition: Add 1.2 mmol of the target amine dropwise at room temperature. If utilizing a thiol, add 1.5 equiv of a mild base (e.g., K₂CO₃) to generate the highly nucleophilic thiolate in situ.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60–80 °C under an inert nitrogen atmosphere. Stir for 4 to 6 hours.

  • Reaction Monitoring (Checkpoint 1): Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the high-Rf epoxide spot confirms the consumption of the alkylating agent.

  • Quenching & Workup: Cool to room temperature, dilute with 15 mL of Ethyl Acetate (EtOAc), and wash with distilled water (3 x 10 mL) to remove unreacted amine and polar impurities. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation (Checkpoint 2 - NMR): Analyze the crude product via ¹H NMR. The protocol is validated if the characteristic epoxide proton multiplets (typically at 2.5–3.0 ppm) are completely absent, replaced by a new downfield methine proton signal (~3.8–4.0 ppm) corresponding to the newly formed secondary alcohol (-CH-OH).

Workflow Step1 1. Reagent Prep Dissolve in MeCN Step2 2. Nuc Addition Add Amine/Thiol Step1->Step2 Step3 3. Reaction Heat at 60-80°C Step2->Step3 Step4 4. Quench & Workup H2O/EtOAc Wash Step3->Step4 Step5 5. Validation 1H NMR Analysis Step4->Step5

Step-by-step experimental workflow for alkylation and self-validating product analysis.

Conclusion

For researchers requiring precise, high-yielding, and safe alkylation, N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide presents a significant upgrade over traditional reagents. By leveraging the stability of the sulfonamide group to force exclusive SN2 epoxide opening, it guarantees near-perfect regioselectivity. Its solid physical state further streamlines laboratory handling, making it an optimal choice for synthesizing complex bioactive molecules and pharmaceutical intermediates.

References
  • National Analytical Corporation. "N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide Product Specifications." TradeIndia.
  • Holland-Frei Cancer Medicine. "Alkylating Agents and Epoxide Mechanisms." NCBI Bookshelf.
  • ACS Publications. "Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions." Organic Letters.

Sources

Comparative

A Comparative Guide to the Biological Activity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Analogs

This guide provides a comprehensive comparison of the biological activity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide and its analogs. As a class of compounds with significant therapeutic potential, understan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide and its analogs. As a class of compounds with significant therapeutic potential, understanding their structure-activity relationships is paramount for the rational design of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals.

Introduction to N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide belongs to the broader class of sulfonamides, a prominent scaffold in medicinal chemistry. The inclusion of an oxirane (epoxide) ring introduces a reactive electrophilic center, or "warhead," capable of forming covalent bonds with nucleophilic residues in biological targets. This covalent targeting can lead to irreversible inhibition, a desirable characteristic for achieving sustained therapeutic effects. The biological activities of these compounds, including anticancer and herbicidal effects, are highly dependent on the substituents of the benzenesulfonamide core.

Core Structure and Mechanism of Action

The key to the biological activity of these analogs lies in the covalent modification of target proteins. The strained three-membered epoxide ring is susceptible to nucleophilic attack from amino acid residues such as cysteine, leading to ring-opening and the formation of a stable covalent adduct. This irreversible binding can inactivate enzymes or disrupt protein-protein interactions. The sulfonamide moiety serves as the "guidance system," directing the molecule to the specific binding site on the target protein through non-covalent interactions.

Covalent Inhibition Mechanism cluster_0 Mechanism of Action Molecule N,4-dimethyl-N- (oxiran-2-ylmethyl)benzenesulfonamide Analog NonCovalentComplex Non-covalent Complex Molecule->NonCovalentComplex Binding TargetProtein Target Protein (with Cysteine residue) TargetProtein->NonCovalentComplex CovalentAdduct Irreversible Covalent Adduct NonCovalentComplex->CovalentAdduct Nucleophilic Attack by Cysteine

Figure 1: General mechanism of covalent inhibition by N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide analogs.

Comparative Analysis of Analog Activity

The biological potency and selectivity of these compounds can be fine-tuned by modifying their chemical structure. Below, we analyze the impact of key structural modifications on their activity.

Aryl Ring Substitution

Substituents on the phenyl ring of the benzenesulfonamide can significantly influence the electronic properties and binding affinity of the molecule.

AnalogR Group at para-positionObserved Biological Activity
1 -CH₃ (Parent Compound)Herbicidally active, but with limited stability.
2 -CNHighest herbicidal activity with improved thermal stability.
3 3,4-dimethoxyPotent inhibitor of the HIF-1 pathway with anti-cancer activity.

Interpretation: The data suggests that electron-withdrawing groups, such as a cyano group, can enhance the herbicidal activity and stability of the compound. In contrast, electron-donating groups, like the dimethoxy substituents, have been shown to be effective in the context of anti-cancer activity by inhibiting the HIF-1 pathway. This highlights how the nature of the aryl substitution can be tailored to target different biological pathways.

N-Alkyl Substitution

Modification of the N-alkyl group can impact the steric and hydrophobic interactions within the target's binding pocket.

AnalogN-Alkyl GroupObserved Biological Activity
1 -CH₃ (Parent Compound)Baseline activity.
2 Larger alkyl groupsOften leads to decreased activity (specific data for this scaffold is limited, but a general trend in related sulfonamides).
Stereochemistry of the Oxirane Ring

The chirality of the carbon atom in the oxirane ring can play a critical role in the biological activity.

For related N-(2-pyridyloxiran-2-ylmethyl)benzenesulfonamide derivatives, it has been demonstrated that the (S)-isomers are the herbicidally active forms. This indicates that the stereochemistry of the epoxide is crucial for the proper orientation of the molecule within the active site of its target.

Experimental Protocols

The evaluation of the biological activity of these analogs relies on robust and reproducible experimental methods. A common assay for assessing the anticancer potential is the MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT Assay Workflow A Seed cells in 96-well plates B Treat with analogs A->B C Incubate (e.g., 72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan E->F G Measure absorbance (540 nm) F->G

Figure 2: A typical workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) are cultured and seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these logarithmic concentrations (e.g., 0.1 µM to 1 mM) and incubated for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and an MTT solution (e.g., 0.1 mg) is added to each well, followed by a 4-hour incubation at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO (e.g., 150 µL) is added to each well to dissolve the resulting formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 540 nm. The intensity of the color is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.

Conclusion

The biological activity of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide analogs is highly tunable through chemical modification. Structure-activity relationship studies reveal that substitutions on the aryl ring and the stereochemistry of the oxirane moiety are critical determinants of potency and selectivity. The insights from these comparative analyses provide a rational basis for the design of next-generation covalent inhibitors for therapeutic applications in oncology and agriculture. Further investigations are warranted to identify the specific protein targets of these promising compounds and to optimize their pharmacokinetic profiles.

References

  • Awad, S. M., Ahmed, N. M., & Haffez, H. R. (2018).
  • Seiied Bonakdar, A. P., Vafaei, F., & Massah, A. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Science and Technology, Transactions A: Science, 41(2), 439-444.
  • Zhang, W., et al. (2024). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. Journal of the American Chemical Society.
  • Zhao, L., et al. (2022). Design, synthesis, and anticancer activity of novel camphorsulfonamide-based thiazolylhydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 353-362.
  • BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. BenchChem.
  • Ihmaid, S., et al. (2020). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Open Journal of Medicinal Chemistry, 10(1), 1-20.
  • BenchChem. (2025).
  • Abdel-Ghani, T. M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31869-31890.
  • Zhang, W., et al. (2024). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. PubMed.
  • Li, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7808.
  • Tulev, V. V., & Tuleva, B. K. (2020). Covalent inhibitors: a rational approach to drug discovery. Future Medicinal Chemistry, 12(15), 1357-1360.
  • CAS. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv.
  • Hosokawa, A., et al. (2001). Synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives and their herbicidal activity. Bioscience, Biotechnology, and Biochemistry, 65(7), 1482-1488.
  • Asadi, A., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 819-826.
  • Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(4), 1-10.
  • Hosokawa, A., et al. (1997). Synthesis, Herbicidal Activity and Thermal Stability of N -(2-Phenyloxiran-2-ylmethyl) benzenesulfonamide Derivatives: Synehesis and Herbicidal Activity of Novel Oxirane Derivatives (Part 1). Journal of Pesticide Science, 22(4), 313-319.
  • Kim, D. H., et al. (2011). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society, 32(10), 3737-3742.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Mamun, M. R., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(15), 5824.
  • Hosokawa, A., et al. (2001). Synthesis of Optically Active N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide Derivatives and Their Herbicidal Activity. CiNii Research.
  • Marelli, C., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small
Validation

A Comparative Guide to the Validation of Enantiomeric Excess for Chiral N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

This guide provides a comprehensive framework for the validation of analytical methods to determine the enantiomeric excess (e.e.) of the chiral molecule N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide. As a crucial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods to determine the enantiomeric excess (e.e.) of the chiral molecule N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide. As a crucial parameter for the efficacy and safety of chiral drug candidates, robust and reliable determination of enantiomeric purity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into method selection, validation protocols, and comparative analysis of suitable analytical techniques. We will explore the nuances of experimental design, emphasizing the causality behind procedural choices to ensure scientific integrity and regulatory compliance.

Foundational Principles: Selecting the Optimal Analytical Strategy

The determination of enantiomeric excess for N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, a molecule featuring a chiral epoxide ring, necessitates an analytical technique capable of discriminating between its two enantiomers. The primary methodologies for this purpose are chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). An alternative, though often more complex, approach involves derivatization to form diastereomers, which can then be separated by standard achiral chromatography.

The choice of method is governed by several factors including available instrumentation, required sensitivity, sample throughput, and the specific physicochemical properties of the analyte. For a molecule like N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, direct separation on a chiral stationary phase (CSP) is generally the preferred approach due to its directness and reduced risk of analytical artifacts.

Below is a decision-making workflow for selecting the appropriate analytical method.

A Start: Define Analytical Goal (e.g., Quantify Enantiomeric Excess) B Direct Chiral Separation Feasible? A->B C Chiral HPLC B->C Yes D Chiral SFC B->D Yes E Indirect Method: Derivatization B->E No F Method Development & Optimization C->F D->F E->F G Method Validation (ICH Q2(R1)) F->G H Routine Analysis G->H

Caption: Decision workflow for chiral analysis method selection.

Comparative Analysis of Key Methodologies

A critical evaluation of the leading techniques for chiral separation is essential for informed method development. The following table compares chiral HPLC, chiral SFC, and an indirect derivatization method.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Indirect Method (Derivatization + Achiral HPLC)
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Differential interaction with a CSP using a supercritical fluid (e.g., CO2) as the primary mobile phase.Covalent reaction with a chiral derivatizing agent to form diastereomers, separated on a standard achiral column.
Speed Moderate to long run times (typically 10-30 minutes).High speed, with run times often under 5 minutes due to low viscosity of the mobile phase.Can be time-consuming due to the additional reaction and workup steps.
Resolution Generally provides high resolution, highly dependent on CSP and mobile phase selection.Often yields superior resolution and efficiency compared to HPLC.Resolution is dependent on the separation of the resulting diastereomers, which is typically easier than enantiomers.
Solvent Usage Higher consumption of organic solvents, which can be costly and environmentally impactful.Significantly lower organic solvent consumption, primarily using compressed CO2. Greener alternative.Solvent usage is dependent on the derivatization reaction, workup, and the subsequent achiral HPLC method.
Method Development Can be complex, requiring screening of multiple CSPs and mobile phase compositions.Method development can be faster due to the unique properties of supercritical fluids.Requires optimization of the derivatization reaction conditions in addition to the chromatographic separation.
Potential Issues Co-elution with impurities, peak tailing.Sensitivity to pressure and temperature fluctuations.Incomplete derivatization, racemization during derivatization, and potential for kinetic resolution, all of which can lead to inaccurate e.e. determination.

For N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, both chiral HPLC and chiral SFC are strong candidates. The choice between them may ultimately depend on the availability of instrumentation and the desired sample throughput. Given its widespread availability, we will focus on the validation of a chiral HPLC method.

Validation of a Chiral HPLC Method: A Step-by-Step Protocol

The validation of an analytical method is a regulatory requirement to ensure that it is fit for its intended purpose. The following protocol outlines the key validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Proposed Chiral HPLC Method
  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives, is a good starting point for screening, as they have demonstrated broad applicability for a wide range of chiral compounds. A common choice would be a Daicel Chiralcel® OD-H or Chiralpak® AD-H column.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 254 nm).

  • Column Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure reproducibility.

Validation Workflow

The following diagram illustrates the workflow for the validation of the chiral HPLC method.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Select CSP & Mobile Phase B Optimize Resolution (Rs > 1.5) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H

Caption: Workflow for chiral HPLC method validation.

Detailed Validation Protocols
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components.

  • Protocol:

    • Analyze a blank sample (mobile phase) to ensure no interfering peaks are present at the retention times of the enantiomers.

    • Analyze a sample of the racemic N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide to determine the retention times of the two enantiomers.

    • Analyze a sample of a nearly enantiopure form of the desired enantiomer, spiked with a small amount of the undesired enantiomer (e.g., 0.1%).

    • If available, analyze samples of known impurities and degradation products to ensure they do not co-elute with the enantiomers.

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response.

  • Protocol:

    • Prepare a series of at least five calibration standards of the undesired enantiomer in the presence of a constant concentration of the desired enantiomer. The concentration range should span from the reporting limit to at least 120% of the specification limit for the undesired enantiomer.

    • Inject each standard in triplicate.

    • Plot the peak area of the undesired enantiomer against its concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample of the pure desired enantiomer and spike it with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each sample in triplicate.

    • Calculate the percent recovery for each sample. The recovery should typically be within 90-110%.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification level.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (RSD) of the results, which should typically be ≤ 5%.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from the two studies to assess the variability.

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Protocol:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

    • LOQ: Can be estimated based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). The LOQ should be experimentally verified by analyzing samples at this concentration and ensuring acceptable precision and accuracy.

  • Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 10%)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% of the alcohol component)

    • Analyze a sample under each of the modified conditions and assess the impact on the resolution and quantification of the enantiomers. The method is considered robust if the results remain unaffected by these small variations.

Summary of Validation Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation of a chiral HPLC method for determining enantiomeric excess.

Validation ParameterAcceptance Criteria
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from any known impurities.
Linearity Correlation coefficient (r²) ≥ 0.99.
Range From LOQ to 120% of the specification limit for the undesired enantiomer.
Accuracy Percent recovery within 90-110%.
Precision (Repeatability) RSD ≤ 5%.
Precision (Intermediate) RSD ≤ 10%.
LOQ The lowest concentration with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness Resolution (Rs) remains > 1.5 and the quantitative results are not significantly affected by minor changes in method parameters.

Conclusion

The validation of a method for determining the enantiomeric excess of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a critical step in its development as a potential pharmaceutical agent. While several techniques can be employed, chiral HPLC offers a robust and reliable approach. A comprehensive validation study, following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), is essential to ensure the accuracy and reliability of the data generated. The choice between different chiral separation techniques should be made based on a thorough evaluation of their respective strengths and weaknesses in the context of the specific analytical needs of the project. By following a systematic and scientifically sound validation protocol, researchers can have high confidence in the quality of their enantiomeric purity data.

References

  • Ahuja, S. (2011). Chiral Separations by Chromatography, Second Edition. Oxford University Press. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Yashima, E., Yashima, T., & Okamoto, Y. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 116(22), 13752–13831. [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.